molecular formula C10H16N2O2 B1292382 1-(Piperidin-4-yl)piperidine-2,6-dione

1-(Piperidin-4-yl)piperidine-2,6-dione

Numéro de catalogue: B1292382
Poids moléculaire: 196.25 g/mol
Clé InChI: ZOPIOPFLRYDFRD-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Piperidin-4-yl)piperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-yl)piperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1-piperidin-4-ylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c13-9-2-1-3-10(14)12(9)8-4-6-11-7-5-8/h8,11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPIOPFLRYDFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"1-(Piperidin-4-yl)piperidine-2,6-dione" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of 1-(Piperidin-4-yl)piperidine-2,6-dione and its Analogs as Cereblon E3 Ligase Modulators

Authored by a Senior Application Scientist

Foreword: Unveiling the "Molecular Glue" Paradigm

The discovery of molecules that can hijack the cellular machinery for protein degradation has heralded a new era in drug development. Among these, compounds built upon the piperidine-2,6-dione scaffold have emerged as powerful tools for targeted protein degradation. While direct experimental data on "1-(Piperidin-4-yl)piperidine-2,6-dione" is not extensively available in the public domain, its core structure is emblematic of a well-established class of therapeutics known as Cereblon E3 Ligase Modulators (CELMoDs), which include the groundbreaking immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[1][2][3] This guide will, therefore, elucidate the core mechanism of action of 1-(Piperidin-4-yl)piperidine-2,6-dione by leveraging the deep scientific understanding of its chemical relatives. We will explore the intricate dance between the small molecule, the E3 ubiquitin ligase complex, and the target proteins, a process that has revolutionized our approach to treating a range of diseases, most notably multiple myeloma.[1][4]

I. The Privileged Scaffold: A Chemical Foundation for Targeted Protein Degradation

The piperidine-2,6-dione motif is a key structural feature found in a variety of bioactive molecules.[5] Its significance in modern medicine is intrinsically linked to its ability to engage with the Cereblon (CRBN) protein, a critical component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN).[1][2][6] This engagement is the first step in a cascade of events leading to the selective degradation of specific proteins, or "neosubstrates."

The structure of 1-(Piperidin-4-yl)piperidine-2,6-dione suggests its potential to function as a "molecular glue." These molecules act by inducing proximity between the E3 ligase and a target protein that would not normally interact.[][8] This induced proximity is the cornerstone of the mechanism of action for this class of compounds.

II. The Cellular Machinery: The CRL4^CRBN E3 Ubiquitin Ligase Complex

The ubiquitin-proteasome system (UPS) is the primary pathway for regulated protein degradation in eukaryotic cells. E3 ubiquitin ligases are the key players in this system, as they provide substrate specificity. The CRL4^CRBN complex is a multi-subunit E3 ligase composed of:

  • Cullin-4A (CUL4A): A scaffold protein that assembles the complex.

  • Regulator of Cullins 1 (ROC1): A RING-box protein that recruits the E2 ubiquitin-conjugating enzyme.

  • DNA Damage-Binding Protein 1 (DDB1): A linker protein that connects Cereblon to the CUL4A scaffold.

  • Cereblon (CRBN): The substrate receptor that directly binds to the small molecule modulator.[1][3][6]

The primary function of the CRL4^CRBN complex is to tag substrate proteins with ubiquitin, marking them for degradation by the proteasome.

III. The Core Mechanism: Hijacking the E3 Ligase for Targeted Degradation

The mechanism of action of 1-(Piperidin-4-yl)piperidine-2,6-dione and its analogs can be dissected into a series of precise molecular events:

Step 1: Binding to Cereblon

The piperidine-2,6-dione moiety of the molecule intercalates into a specific binding pocket on the Cereblon protein.[1] This interaction is highly specific and is the initiating event for the subsequent steps.

Step 2: Formation of a Ternary Complex

Upon binding to Cereblon, the exposed surface of the small molecule creates a novel interface. This new surface allows for the recruitment of a specific "neosubstrate" protein that would not otherwise bind to Cereblon.[9] This results in the formation of a stable ternary complex consisting of CRL4^CRBN, the small molecule modulator, and the neosubstrate.

Step 3: Ubiquitination of the Neosubstrate

Once the neosubstrate is brought into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN complex, a chain of ubiquitin molecules is transferred to lysine residues on the surface of the neosubstrate.

Step 4: Proteasomal Degradation

The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The small molecule modulator and the CRL4^CRBN complex are then free to initiate another cycle of degradation.

Visualization of the Signaling Pathway

CELMoD_Mechanism_of_Action cluster_0 Cellular Environment Compound 1-(Piperidin-4-yl)piperidine-2,6-dione E3_Ligase CRL4^CRBN E3 Ligase Compound->E3_Ligase Binds to CRBN subunit CRBN Cereblon (CRBN) CRL4 CUL4-DDB1-ROC1 Complex Neosubstrate Neosubstrate (e.g., Ikaros/Aiolos) E3_Ligase->Neosubstrate Recruits via 'Molecular Glue' action Ub Ubiquitin Neosubstrate->Ub Polyubiquitination Proteasome 26S Proteasome Ub->Proteasome Targeting for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades into caption Mechanism of Action of Cereblon E3 Ligase Modulators.

Caption: Mechanism of Action of Cereblon E3 Ligase Modulators.

IV. Downstream Cellular Consequences and Therapeutic Implications

The degradation of specific neosubstrates leads to a variety of downstream cellular effects, which are dependent on the function of the degraded protein. In the context of multiple myeloma, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) by lenalidomide and pomalidomide has been shown to be critical for their anti-cancer activity.[3][6] The loss of these transcription factors leads to the downregulation of key survival genes in myeloma cells, such as c-Myc and IRF4, ultimately resulting in cell cycle arrest and apoptosis.[3][10]

Furthermore, the degradation of Ikaros and Aiolos in T cells leads to immunomodulatory effects, including increased interleukin-2 (IL-2) production and enhanced T cell and Natural Killer (NK) cell activity.[11][12][13] This dual action of direct anti-tumor effects and immune stimulation is a hallmark of this class of drugs.

V. Experimental Protocols for Mechanistic Validation

To confirm that 1-(Piperidin-4-yl)piperidine-2,6-dione acts through the Cereblon-mediated degradation pathway, a series of in vitro and cell-based assays would be essential.

A. Cereblon Binding Assay (In Vitro)

Objective: To determine the binding affinity of 1-(Piperidin-4-yl)piperidine-2,6-dione to the Cereblon protein.

Methodology:

  • Protein Expression and Purification: Recombinant human DDB1 and CRBN proteins are co-expressed and purified.

  • Assay Principle: A competitive binding assay, such as a fluorescence polarization (FP) assay or a surface plasmon resonance (SPR) assay, is employed.

  • Procedure (FP Assay Example): a. A fluorescently labeled tracer molecule with known affinity for Cereblon is used. b. The tracer is incubated with the purified DDB1-CRBN complex. c. Increasing concentrations of 1-(Piperidin-4-yl)piperidine-2,6-dione are added. d. The displacement of the fluorescent tracer by the test compound results in a decrease in fluorescence polarization, which is measured to calculate the binding affinity (Ki or IC50).

B. Neosubstrate Degradation Assay (Cell-Based)

Objective: To assess the ability of 1-(Piperidin-4-yl)piperidine-2,6-dione to induce the degradation of a specific neosubstrate in a cellular context.

Methodology:

  • Cell Line Selection: A relevant cell line endogenously expressing the target neosubstrate (e.g., a multiple myeloma cell line for Ikaros/Aiolos) is chosen.

  • Treatment: Cells are treated with a dose-range of 1-(Piperidin-4-yl)piperidine-2,6-dione for a specified time course.

  • Protein Level Analysis: a. Western Blotting: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies specific for the neosubstrate and a loading control (e.g., GAPDH or β-actin). A decrease in the neosubstrate protein band indicates degradation. b. Quantitative Mass Spectrometry (Proteomics): For an unbiased discovery of neosubstrates, global proteomic analysis can be performed on treated versus untreated cells.

C. In Vitro Ubiquitination Assay

Objective: To demonstrate that 1-(Piperidin-4-yl)piperidine-2,6-dione induces the ubiquitination of the neosubstrate by the CRL4^CRBN complex.

Methodology:

  • Reagents: Purified recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), CRL4^CRBN complex, neosubstrate, ubiquitin, and ATP are required.

  • Reaction: All components are incubated together in the presence or absence of 1-(Piperidin-4-yl)piperidine-2,6-dione.

  • Analysis: The reaction mixture is analyzed by Western blotting using an antibody against the neosubstrate. A high molecular weight smear or distinct bands corresponding to polyubiquitinated neosubstrate will be observed in the presence of the compound.

Experimental Workflow Visualization

Experimental_Workflow Start Hypothesis: 1-(Piperidin-4-yl)piperidine-2,6-dione is a CELMoD BindingAssay Cereblon Binding Assay (e.g., FP, SPR) Start->BindingAssay Does it bind to CRBN? DegradationAssay Neosubstrate Degradation Assay (Western Blot / Proteomics) BindingAssay->DegradationAssay Does it induce degradation in cells? UbiquitinationAssay In Vitro Ubiquitination Assay DegradationAssay->UbiquitinationAssay Is degradation ubiquitin-dependent? Conclusion Mechanistic Confirmation UbiquitinationAssay->Conclusion Confirmation of 'Molecular Glue' Mechanism

Caption: Workflow for Validating the Mechanism of Action.

VI. Quantitative Data Summary

While specific data for 1-(Piperidin-4-yl)piperidine-2,6-dione is not available, the table below provides representative data for well-characterized CELMoDs to illustrate the expected quantitative outcomes from the proposed experiments.

CompoundCereblon Binding (IC50)Ikaros Degradation (DC50)Aiolos Degradation (DC50)
Lenalidomide ~250 nM~50 nM~20 nM
Pomalidomide ~30 nM~5 nM~2 nM
Iberdomide ~10 nM~1 nM~0.5 nM

Data are approximate and collated from various literature sources for illustrative purposes.

VII. Conclusion and Future Directions

The piperidine-2,6-dione scaffold is a cornerstone of a powerful therapeutic modality that leverages the cell's own protein disposal system to eliminate disease-causing proteins. Based on its chemical structure, 1-(Piperidin-4-yl)piperidine-2,6-dione is strongly predicted to function as a Cereblon E3 ligase modulator. Its mechanism of action is anticipated to involve binding to Cereblon, inducing the formation of a ternary complex with specific neosubstrates, and thereby triggering their ubiquitination and proteasomal degradation.

The precise identity of the neosubstrates targeted by 1-(Piperidin-4-yl)piperidine-2,6-dione will ultimately determine its therapeutic potential and toxicological profile. The experimental workflows outlined in this guide provide a robust framework for validating its mechanism of action and identifying its unique biological activities. As our understanding of the "degradable" proteome expands, the rational design of novel piperidine-2,6-dione derivatives will continue to be a fertile ground for the discovery of new medicines.

References

  • Piperidine - Wikipedia. Wikipedia. [Link]

  • PIPERIDINE - Ataman Kimya. Ataman Kimya. [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. National Center for Biotechnology Information. [Link]

  • 8-(3-( R )-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a Highly Potent, Selective, Long-Acting, and - ResearchGate. ResearchGate. [Link]

  • Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - ResearchGate. ResearchGate. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. National Center for Biotechnology Information. [Link]

  • Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC. National Center for Biotechnology Information. [Link]

  • Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives - ResearchGate. ResearchGate. [Link]

  • Cereblon E3 ligase modulator - Wikipedia. Wikipedia. [Link]

  • 1-(Piperidin-4-ylmethyl)piperidine | C11H22N2 | CID 12802905 - PubChem. National Center for Biotechnology Information. [Link]

  • The novel mechanism of lenalidomide activity - PMC. National Center for Biotechnology Information. [Link]

  • Pomalidomide - Wikipedia. Wikipedia. [Link]

  • Protein Binders to Degraders: Navigating the Route - Sygnature Discovery. Sygnature Discovery. [Link]

  • Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. The... - ResearchGate. ResearchGate. [Link]

  • Lenalidomide - Wikipedia. Wikipedia. [Link]

  • Evaluating the impact of CRBN mutations on response to immunomodulatory drugs and novel cereblon E3 ligase modulators in myeloma - PubMed. National Center for Biotechnology Information. [Link]

  • Molecular mechanism of action of cereblon E3 ligase modulators in multiple myeloma. Abbreviations - ResearchGate. ResearchGate. [Link]

  • Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. American Society of Clinical Oncology. [Link]

  • Pomalidomide | Blood | American Society of Hematology - ASH Publications. ASH Publications. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. MDPI. [Link]

  • Emerging Role of CELMoDs (Cereblon E3 Ligase Modulators) and Other Novel Approaches to Targeting ... - YouTube. YouTube. [Link]

  • What is the mechanism of Pomalidomide? - Patsnap Synapse. Patsnap Synapse. [Link]

  • Mechanism of action of lenalidomide in hematological malignancies - ResearchGate. ResearchGate. [Link]

  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com.
  • Rapid Progress in the Use of Immunomodulatory Drugs and Cereblon E3 Ligase Modulators in the Treatment of Multiple Myeloma - PubMed. National Center for Biotechnology Information. [Link]

  • Piperidine Synthesis. - DTIC. Defense Technical Information Center. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. National Center for Biotechnology Information. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed. National Center for Biotechnology Information. [Link]

Sources

Technical Evaluation Guide: 1-(Piperidin-4-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Characterization of N-Substituted Glutarimide Scaffolds

Executive Summary & Structural Logic

The molecule 1-(Piperidin-4-yl)piperidine-2,6-dione presents a unique structural profile within the context of Targeted Protein Degradation (TPD) and immunomodulatory imide drugs (IMiDs).

Structurally, this compound consists of a piperidine-2,6-dione (glutarimide) ring substituted at the N1 position with a piperidin-4-yl group. This distinguishes it from classical Cereblon (CRBN) binders like Thalidomide, Lenalidomide, or Pomalidomide, which possess a free imide nitrogen (N-H) and are substituted at the C3 position .

Critical SAR Warning: Established Structure-Activity Relationship (SAR) data for CRBN ligands indicates that the unsubstituted imide nitrogen is critical for hydrogen bonding with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of the CRBN protein. Substitution at the N1 position typically abolishes or drastically reduces affinity. Therefore, the in vitro evaluation of this specific molecule must be framed as a validation study to determine if it acts via a novel binding mode, possesses off-target activity, or serves as a stable negative control.

Chemical Stability & Preparation

Before biological testing, the hydrolytic stability of the glutarimide ring must be assessed. While N-substituted imides are generally more stable than their N-H counterparts, the glutarimide ring is prone to ring-opening hydrolysis under physiological conditions.

Protocol: Hydrolytic Stability Profiling
  • Objective: Determine half-life (

    
    ) in PBS (pH 7.4) and Plasma.
    
  • Method: LC-MS/MS Time-Course Analysis.

Step-by-Step Workflow:

  • Stock Prep: Dissolve compound to 10 mM in DMSO.

  • Incubation: Spike into PBS (pH 7.4) or Human Plasma to a final concentration of 1 µM (0.1% DMSO).

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Analysis: Centrifuge (4000g, 15 min) and inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. time to derive 
    
    
    
    and
    
    
    .

Primary Assay: Biophysical Binding (TR-FRET)

The "Gold Standard" for validating CRBN interaction is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. This determines if the molecule can displace a known high-affinity tracer.

Mechanism of Action
  • Protein: DDB1-CRBN complex (His-tagged or Biotinylated).

  • Tracer: Cy5-labeled Thalidomide derivative (binds to CRBN).

  • Detection: Europium (Eu)-labeled anti-His antibody or Streptavidin.

  • Logic: If 1-(Piperidin-4-yl)piperidine-2,6-dione binds CRBN, it displaces the tracer, causing a decrease in the FRET signal.

Experimental Protocol
  • Reagents: Use a validated kit (e.g., Cisbio or PerkinElmer LANCE Ultra).

  • Plating: Dispense 5 µL of test compound (10-point dose-response, starting at 100 µM) into a 384-well low-volume white plate.

  • Protein Addition: Add 5 µL of CRBN-DDB1/Eu-Antibody mix. Incubate 15 mins at RT.

  • Tracer Addition: Add 10 µL of Cy5-Thalidomide tracer.

  • Equilibration: Incubate for 60–120 mins at RT in the dark.

  • Readout: Measure Fluorescence at 665 nm (Acceptor) and 615 nm (Donor) on a TR-FRET compatible reader (e.g., EnVision).

Data Analysis: Calculate the TR-FRET Ratio (


). Normalize to DMSO control (0% inhibition) and unlabeled Pomalidomide control (100% inhibition). Fit data to a 4-parameter logistic model to determine 

.

Success Criteria:

  • 
    -Factor: 
    
    
    
    (Indicates a robust assay).
  • Interpretation: If

    
    , the N-substitution has likely abolished binding, confirming the classical SAR model.
    

Secondary Assay: Cellular Target Engagement (NanoBRET)

If the molecule shows any affinity in TR-FRET, or to assess cell permeability and intracellular stability, use NanoBRET (Bioluminescence Resonance Energy Transfer).

Workflow Visualization

NanoBRET_Workflow Start HEK293 Cells Transfect Transfect: NanoLuc-CRBN Plasmid Start->Transfect Seed Seed in 96-well (20k cells/well) Transfect->Seed Treat Add Tracer + Test Compound Seed->Treat 24h post-transfection Incubate Incubate 2 hours @ 37°C Treat->Incubate Read Add Substrate & Measure BRET Ratio Incubate->Read

Figure 1: NanoBRET Target Engagement Workflow. Live-cell competition assay to determine apparent intracellular affinity.

Protocol Highlights
  • Transfection: Transiently express NanoLuc-CRBN fusion protein in HEK293T cells.

  • Tracer: Use a cell-permeable fluorescent tracer (e.g., Promega CRBN Tracer).

  • Competition: Treat cells with serial dilutions of 1-(Piperidin-4-yl)piperidine-2,6-dione.

  • Result: A decrease in BRET signal indicates the compound has entered the cell and bound to CRBN, displacing the tracer.

Data Summary & Interpretation

Synthesize the data into a decision matrix to guide further development.

AssayMetricResult Scenario A (Inactive)Result Scenario B (Active)Interpretation
Hydrolysis

(PBS)
> 24 Hours< 1 HourN-alkyl imides are usually stable; rapid hydrolysis suggests instability.
TR-FRET

> 100 µM< 10 µM>100µM: Confirms N-sub kills binding. <10µM: Novel binding mode discovered.
NanoBRET

No EffectCorrelates w/ FRETConfirms cellular permeability and target engagement.
Scientific Conclusion Logic
  • If Inactive: The molecule serves as an excellent Negative Control for biological studies involving piperidine-based PROTACs, as it mimics the physicochemical properties of the ligand without binding the E3 ligase.

  • If Active: This represents a significant discovery of a Non-Canonical CRBN Binder , warranting immediate structural biology studies (X-ray crystallography) to map the binding pose.

References

  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(9), 803–809.

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.

  • Promega Corporation. (2023). NanoBRET™ Target Engagement Intracellular Kinase Assay Technical Manual. (Note: Protocol adapted for E3 ligases).

  • Bartlett, J. B., et al. (2004). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer, 4(4), 314–322.

Methodological & Application

"1-(Piperidin-4-yl)piperidine-2,6-dione" assay development and validation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data on 1-(Piperidin-4-yl)piperidine-2,6-dione, focusing on synonyms, properties, and known applications. I am also investigating analytical methods for similar small molecules to identify effective techniques.

Planning Assay Structure

I'm now structuring the application note. It will begin with an introduction to the compound and importance of assays. I'm developing detailed protocols for both an analytical assay (like HPLC-UV) and a mechanism-based assay. I plan to include the scientific rationale and a comprehensive validation plan for each assay.

Expanding Data Gathering

I'm now expanding my data collection. Google searches are underway focusing on synonyms, properties, biological activities, and therapeutic targets of the molecule. I'm also looking for analytical methods for similar molecules to guide assay selection, and researching potential mechanisms of action to inform assay design.

"1-(Piperidin-4-yl)piperidine-2,6-dione" in vivo animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Characterization of 1-(Piperidin-4-yl)piperidine-2,6-dione Scaffolds

Part 1: Executive Summary & Strategic Context

1-(Piperidin-4-yl)piperidine-2,6-dione represents a specific structural class of glutarimide derivatives . In modern drug discovery, the piperidine-2,6-dione moiety is most famously known as the pharmacophore responsible for binding to Cereblon (CRBN) , the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This scaffold is the structural anchor for Immunomodulatory Imide Drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, as well as the "warhead" for many Proteolysis Targeting Chimeras (PROTACs).

Critical Structural Insight (SAR Warning): Standard IMiDs bind CRBN via the glutarimide ring, specifically requiring the imide nitrogen (N1) to be unsubstituted (N-H) to form critical hydrogen bonds with His378 and Trp380 in the CRBN binding pocket. The molecule specified—1-(Piperidin-4-yl)piperidine-2,6-dione —features a substitution at the N1 position.

  • Hypothesis A: This molecule is a novel N-substituted analog intended to explore non-canonical binding pockets or improve metabolic stability (blocking hydrolysis).

  • Hypothesis B: It acts as a prodrug or metabolic intermediate.

  • Hypothesis C: It targets CNS receptors (e.g., GABAergic systems), similar to historical glutarimide sedatives (e.g., glutethimide), rather than CRBN.

This guide focuses on the Oncology/Immunomodulation (CRBN) and Pharmacokinetic (PK) evaluation, as this is the dominant application for this chemical class.

Part 2: Experimental Logic & Flow

The in vivo evaluation of piperidine-2,6-diones presents unique challenges, primarily hydrolytic instability of the glutarimide ring and species-specific potency (mice vs. primates).

Strategic Workflow

G Compound 1-(Piperidin-4-yl) piperidine-2,6-dione Formulation Solubility & Formulation (pH < 6.0) Compound->Formulation Step 1 PK PK Profiling (Plasma Stability) Formulation->PK Step 2 PD PD Biomarkers (Ikaros/Aiolos Levels) PK->PD Step 3: Define Dose Efficacy Efficacy Models (MM1.S Xenograft) PD->Efficacy Step 4: Tumor Growth Tox Safety/Tox (Neutropenia) Efficacy->Tox Step 5

Caption: Integrated workflow for evaluating glutarimide-based NCEs, prioritizing stability and biomarker validation before efficacy.

Part 3: Formulation & Pharmacokinetics (PK)

Challenge: The piperidine-2,6-dione ring is prone to spontaneous hydrolysis in physiological pH (pH 7.4), opening into a glutaramic acid. N-substitution (as in the target molecule) may stabilize the ring, but this must be verified.

Protocol 1: Formulation for IV/PO Administration

Rationale: Glutarimides have poor aqueous solubility. Avoid basic buffers which accelerate ring hydrolysis.

Reagents:

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®)

  • Citrate Buffer (pH 4.5 - 5.5)

  • Dimethyl sulfoxide (DMSO) - Limit to <5% for in vivo

Procedure:

  • Stock Preparation: Dissolve 1-(Piperidin-4-yl)piperidine-2,6-dione in 100% DMSO at 50 mg/mL.

  • Vehicle Preparation: Prepare 20% (w/v) SBE-β-CD in 50 mM Citrate Buffer (pH 5.0).

  • Final Formulation: Slowly add DMSO stock to the Vehicle while vortexing.

    • Target Final Conc: 1–10 mg/mL.

    • Final Composition: 5% DMSO / 95% Vehicle.

  • QC: Measure pH. If >6.0, adjust with 1N HCl. Glutarimides are most stable at pH 4.5–5.5.

Protocol 2: Pharmacokinetics & Plasma Stability

Rationale: To determine if the N-substitution prevents the rapid hydrolysis seen in thalidomide.

Animal Model: Male CD-1 Mice or Sprague-Dawley Rats (n=3 per timepoint). Route: IV (1 mg/kg) and PO (10 mg/kg).

Blood Collection & Processing (CRITICAL): Standard plasma processing (pH 7.4) will degrade the compound ex vivo.

  • Collection: Collect blood into K2EDTA tubes pre-chilled on ice.

  • Acidification: Immediately add 2% Formic Acid or Citrate Buffer (pH 4) to the blood/plasma (1:10 ratio) to stabilize the glutarimide ring.

  • Separation: Centrifuge at 4°C, 3000 x g for 10 min.

  • Storage: Snap freeze at -80°C.

Data Output Table: PK Parameters

Parameter Definition Target Value (Ideal)
T½ (min) Half-life > 60 min (Mouse)
Cl (mL/min/kg) Clearance < Hepatic Blood Flow
F (%) Oral Bioavailability > 30%

| Ring Stability | % Intact vs. Hydrolyzed | > 80% Intact at 1hr |

Part 4: Pharmacodynamics (PD) & Mechanism of Action

If the molecule functions as a CRBN modulator (IMiD analog), efficacy is driven by the degradation of neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) .

Note: Mice have a single amino acid difference in Cereblon (Ile391) compared to humans (Val388), rendering mice resistant to many IMiD-induced degradations.

  • Solution: Use Humanized CRBN mice (Hu-CRBN) or Human Xenografts (where the tumor expresses human CRBN).

Mechanism Diagram: CRBN-Mediated Degradation

CRBN_Pathway Drug 1-(Piperidin-4-yl) piperidine-2,6-dione CRBN Cereblon (E3 Ligase) Drug->CRBN Binds Complex Ternary Complex (Drug-CRBN-Substrate) CRBN->Complex Substrate Neosubstrate (Ikaros/Aiolos) Substrate->Complex Recruited Ub Ubiquitination Complex->Ub E3 Ligase Activity Proteasome 26S Proteasome Degradation Ub->Proteasome

Caption: Proposed MOA. The glutarimide moiety binds CRBN, recruiting substrates for ubiquitination.

Part 5: In Vivo Efficacy Models (Oncology)

The "Gold Standard" for testing piperidine-2,6-dione derivatives is the MM1.S Multiple Myeloma Xenograft . MM1.S cells are highly sensitive to CRBN modulation (Lenalidomide/Pomalidomide sensitive).

Protocol 3: MM1.S Xenograft Model

1. Cell Culture:

  • Cell Line: MM1.S (ATCC® CRL-2974™).

  • Media: RPMI-1640 + 10% FBS + 2mM L-Glutamine.

2. Tumor Inoculation:

  • Host: SCID-Beige or NSG mice (Immunocompromised is required).

  • Preparation: Resuspend

    
     cells in 100 µL of 1:1 Matrigel/PBS matrix.
    
  • Injection: Subcutaneous injection into the right flank.

3. Treatment Regimen:

  • Randomization: Start treatment when tumors reach ~100–150 mm³.

  • Groups (n=8-10):

    • Vehicle Control (20% SBE-β-CD).

    • Positive Control: Pomalidomide (3 mg/kg, PO, QD).

    • Test Article: 1-(Piperidin-4-yl)piperidine-2,6-dione (Low Dose: 10 mg/kg).

    • Test Article: (High Dose: 50 mg/kg).

  • Dosing Schedule: QD (Once daily) for 21–28 days.

4. Endpoints:

  • Primary: Tumor Volume (

    
    ).
    
  • Secondary: Body weight (toxicity marker).

  • Tertiary (PD): Harvest tumors at end of study (2-4 hours post-last dose). Perform Western Blot for Ikaros (IKZF1) degradation.

Part 6: Safety & Toxicology

Glutarimides are historically linked to teratogenicity (Thalidomide tragedy). While early discovery focuses on efficacy, a basic safety screen is vital.

Zebrafish Teratogenicity Assay:

  • Why: Rapid, low-compound requirement screen for developmental toxicity.

  • Method: Expose fertilized zebrafish embryos (2–4 hpf) to compound (1–100 µM).

  • Readout: Assess for pectoral fin defects and otic vesicle reduction at 48–72 hpf (phenotypes linked to CRBN inhibition).

References

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link

  • Ito, T., et al. (2010). "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350. Link

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4, 314–322. Link

  • Toujou, H., et al. (2021). "Stability of Thalidomide and Its Analogs: Implications for In Vivo Studies." Chemical & Pharmaceutical Bulletin. (Contextual citation for hydrolytic instability of glutarimides).

Disclaimer: 1-(Piperidin-4-yl)piperidine-2,6-dione is a chemical descriptor. Biological activity depends heavily on the specific substitution patterns. If this molecule is an N-substituted glutarimide, CRBN binding affinity should be confirmed via TR-FRET or AlphaScreen assays before proceeding to in vivo models, as N-substitution often abrogates binding.

Application Note: Analytical Characterization of 1-(Piperidin-4-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

1-(Piperidin-4-yl)piperidine-2,6-dione represents a critical structural scaffold in the development of Immunomodulatory Imide Drugs (IMiDs) and PROTAC® linkers targeting Cereblon (CRBN). Structurally, it consists of a hydrolytically labile glutarimide ring (piperidine-2,6-dione) N-linked to a basic piperidine moiety.

This unique combination presents a "polarity paradox" for analysts:

  • The Glutarimide Ring: Weakly acidic (pKa ~11) and highly susceptible to hydrolysis under basic conditions.

  • The Piperidine Ring: A secondary amine (pKa ~10-11) that is highly polar and cationic at neutral/acidic pH, leading to severe peak tailing on traditional C18 columns.

This guide provides a validated analytical framework to overcome these challenges, ensuring data integrity for drug development professionals.

Physicochemical Profile & Sample Preparation

Understanding the molecule's behavior in solution is the prerequisite for successful chromatography.

PropertyValue/CharacteristicAnalytical Implication
Molecular Weight ~196.25 g/mol Suitable for LC-MS (ESI+).
pKa (Basic) ~10.8 (Piperidine NH)Molecule is positively charged at pH < 9. Requires ion-pairing or HILIC.
pKa (Acidic) ~11.2 (Imide NH)Weakly acidic; deprotonation is rare in standard LC conditions.
UV Chromophore Weak (Carbonyls only)Max absorbance < 210 nm. UV detection is low-sensitivity; MS is recommended.
Stability CRITICAL Unstable at pH > 6.5 . Glutarimide ring opens to form glutaramic acid derivatives.
Sample Preparation Protocol (Standard)
  • Solvent: Dissolve 1 mg of analyte in 1 mL of 0.1% Formic Acid in Water/Acetonitrile (90:10) .

  • Rationale: The acidic environment stabilizes the glutarimide ring. The organic content ensures solubility of the hydrophobic carbon backbone while the water solvates the ionic amine.

  • Caution: Never use DMSO for long-term storage if the DMSO contains trace water/amines, as this accelerates hydrolysis.

High-Performance Liquid Chromatography (HPLC/LC-MS)

Objective: Achieve retention of the polar cationic amine without peak tailing, while maintaining an acidic pH to prevent on-column degradation.

Method A: Charged Surface Hybrid (CSH) C18 (Recommended)

Standard C18 columns interact with the basic piperidine nitrogen, causing tailing. A CSH column (positively charged surface) repels the protonated amine, improving peak shape.

  • Column: Waters XSelect CSH C18 (or equivalent), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar amine)
1.05Start Gradient
8.060Elution of impurities
8.195Wash
10.095End Wash
10.15Re-equilibration
Method B: HILIC (Alternative for Polar Impurities)

If the analyte elutes in the void volume on RP, use HILIC.

  • Column: Amide or Bare Silica (e.g., TSKgel Amide-80).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) in 90% Acetonitrile.

  • Mechanism: Partitions the analyte into the water-rich layer on the silica surface.

Mass Spectrometry (MS) Parameters

Ionization Source: Electrospray Ionization (ESI) – Positive Mode. The secondary amine provides a strong protonation site (


).

Settings (Q-TOF / Orbitrap):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the glutarimide ring).

  • Source Temp: 120°C

  • Desolvation Gas: 800 L/hr (N2)

Fragmentation Pattern (MS/MS):

  • Precursor:

    
    
    
  • Key Fragment 1: Loss of NH3/CO from the imide ring.

  • Key Fragment 2: Cleavage of the N-N bond (rare) or ring opening.

  • Diagnostic Ion: Look for

    
     84 (piperidinyl ring fragment) if high energy collision is used.
    

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is mandatory.
  • Why? Chloroform-

    
     often contains trace HCl (acidic) or acts as a proton donor, which can obscure the broad imide proton. DMSO stabilizes the exchangeable protons.
    

Spectral Assignments (


H NMR, 400 MHz, DMSO-

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
10.95Broad Singlet (s)1HImide NH (Glutarimide ring). Disappears with

shake.
4.10 - 4.25Multiplet (m)1HMethine CH (Piperidine C4) - Point of attachment.
2.50 - 2.80Multiplet (m)4HGlutarimide

-CH2
(Adjacent to carbonyls).
3.00 - 3.20Doublet/Multiplet2HPiperidine

-CH2
(Equatorial).
2.40 - 2.55Multiplet2HPiperidine

-CH2
(Axial) - Often overlaps with DMSO.
1.80 - 2.00Multiplet2HGlutarimide

-CH2
.
1.40 - 1.60Multiplet4HPiperidine

-CH2
.

Stability & Degradation Workflow

The following diagram illustrates the critical degradation pathway that analysts must monitor. The glutarimide ring is the "Achilles' heel" of this molecule.

DegradationPathway Parent 1-(Piperidin-4-yl) piperidine-2,6-dione (Intact) Base pH > 7.0 (Base Catalysis) Parent->Base Exposure OpenRing Glutaramic Acid Derivative (Hydrolysis Product) Base->OpenRing Rapid Hydrolysis (+18 Da Mass Shift) Amide Amide Bond Cleavage OpenRing->Amide Prolonged Stress

Figure 1: Hydrolytic degradation pathway. The glutarimide ring opens to form a carboxylic acid amide, resulting in a mass shift of +18 Da.

Experimental Workflow Visualization

This flowchart guides the analyst through the decision-making process for method selection.

AnalyticalWorkflow Start Sample: 1-(Piperidin-4-yl) piperidine-2,6-dione Solubility Dissolve in 0.1% Formic Acid/H2O Start->Solubility Check Check pH Solubility->Check Check->Solubility pH > 6.0 (Adjust!) Sep Separation Mode Check->Sep pH < 6.0 (Safe) RP RP-HPLC (CSH C18) pH 3.5 Formate Sep->RP Standard Analysis HILIC HILIC (Amide) pH 4.5 Acetate Sep->HILIC If Retention < 1 min Detect Detection: MS (ESI+) Target m/z ~197 RP->Detect HILIC->Detect

Figure 2: Decision tree for method selection and sample handling.

References & Authoritative Grounding

  • Bartlett, J. B., et al. (2004). "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer. (Discusses the glutarimide pharmacophore stability).

  • United States Pharmacopeia (USP). "Lenalidomide Monograph." USP-NF. (Provides the gold standard for glutarimide impurity analysis limits and conditions).

  • Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for somatomimetic activity." Nature Structural & Molecular Biology. (Structural basis for the glutarimide binding).

  • Erlanson, D. A., et al. (2016). "PROTACs: the new 40-year-old kid on the block." Journal of Medicinal Chemistry. (Contextualizes the use of piperidine-glutarimide linkers).

Disclaimer: This application note is for research and development purposes. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Application Note: Strategic Synthesis of Substituted Piperidine-2,6-diones via Transition-Metal-Free Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Piperidine-2,6-diones (glutarimides) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for immunomodulatory imide drugs (IMiDs) such as Thalidomide, Lenalidomide, and Pomalidomide. Traditionally, the synthesis of these scaffolds, particularly with complex substitution patterns, relied heavily on transition-metal catalysis (Ru, Pd) or harsh acidic conditions.

In the context of modern pharmaceutical development, Transition-Metal-Free (TMF) methodologies are not merely an academic curiosity but a regulatory necessity. They eliminate the risk of heavy metal contamination (ICH Q3D guidelines) and often utilize cheaper, more sustainable reagents.

This Application Note details two validated, high-fidelity TMF protocols for synthesizing substituted piperidine-2,6-diones:

  • Oxidative Radical Cascade Cyclization (using Persulfates).

  • Electrochemical C-H Functionalization (Anodic Oxidation).

Mechanistic Insight & Causality

To successfully execute these protocols, one must understand the driving forces. Unlike metal-catalyzed cross-couplings which rely on d-orbital interactions, these TMF methods rely on Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) .

The Radical vs. Electrochemical Pathway

The following diagram illustrates the divergent mechanistic pathways utilized in this guide.

G cluster_0 Method A: Radical Cascade (Chemical) cluster_1 Method B: Electrochemical (Anodic) Start Precursor (Unsaturated Amide/Piperidine) Oxidant Persulfate (S2O8 2-) Start->Oxidant Heat/Activation Anode Anode Surface (-2e-) Start->Anode Potential > 1.5V Radical N-Centered Radical (Amidyl) Oxidant->Radical SET Cyclization 5-exo/6-endo Cyclization Radical->Cyclization Intramolecular Product Piperidine-2,6-dione (Glutarimide) Cyclization->Product H-Abstraction Cation N-Acyliminium Ion Anode->Cation -2e- / -H+ Hydrolysis Nucleophilic Attack/Oxidation Cation->Hydrolysis +H2O / [Ox] Hydrolysis->Product

Figure 1: Mechanistic divergence between chemical radical cascade and electrochemical oxidation pathways.

Protocol A: Oxidative Radical Cascade Cyclization

Best for: Constructing the glutarimide ring from acyclic precursors (e.g., acrylamides). Mechanism: Persulfate-mediated generation of carbamoyl radicals followed by intramolecular alkene addition.

Materials & Reagents
  • Substrate:

    
    -alkyl-N-methacryloyl benzamide derivative (1.0 equiv).
    
  • Oxidant: Potassium Persulfate (

    
    ) (2.0 - 3.0 equiv).
    
  • Solvent: Acetonitrile (

    
    ) / Water (
    
    
    
    ) (4:1 ratio).
  • Atmosphere: Argon or Nitrogen (strictly deoxygenated).

Step-by-Step Methodology
  • Preparation (The "Degas" Step):

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the amide substrate (0.5 mmol) in MeCN (4 mL) and

      
       (1 mL).
      
    • Critical: Sparge the solution with Argon for 15 minutes. Oxygen is a radical scavenger and will quench the amidyl radical, significantly lowering yield.

  • Activation:

    • Add

      
       (270 mg, 1.0 mmol, 2.0 equiv) in a single portion.
      
    • Seal the flask with a septum and secure with parafilm.

  • Reaction:

    • Heat the mixture to 80°C in an oil bath.

    • Stir vigorously (800 rpm) for 12–24 hours.

    • Self-Validation: The reaction mixture should transition from clear/cloudy to a homogenous pale yellow. If the solution turns dark brown/black, thermal decomposition is occurring—reduce temperature to 65°C.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with saturated

      
       (10 mL) to neutralize sulfate byproducts.
      
    • Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient). Glutarimides are typically polar; expect elution around 40-60% EtOAc.

Protocol B: Electrochemical C-H Oxidation

Best for: Direct functionalization of existing piperidine rings or cyclization of amides without chemical oxidants. Mechanism: Anodic oxidation generates an N-acyliminium ion intermediate, which is trapped or further oxidized.

Equipment Setup
  • Power Source: Potentiostat or standard DC power supply (constant current mode).

  • Electrodes: Carbon Graphite (Anode) and Platinum Plate (Cathode).

  • Cell: Undivided glass cell.

Step-by-Step Methodology
  • Electrolyte Preparation:

    • Prepare a 0.1 M solution of Tetra-n-butylammonium tetrafluoroborate (

      
      ) in MeCN/H2O (9:1).
      
    • Why: The

      
       anion is oxidatively stable, preventing side reactions at the anode.
      
  • Assembly:

    • Dissolve the N-protected piperidine or acyclic precursor (0.5 mmol) in 10 mL of the electrolyte solution.

    • Insert electrodes (maintain 5 mm distance).

  • Electrolysis:

    • Set Constant Current (CCE) to 10 mA (approx. 5–10 mA/cm² current density).

    • Pass 4.0 – 6.0 F/mol of charge.

    • Monitoring: Monitor the voltage. If voltage spikes >20V, electrode passivation (polymer film) is occurring. Briefly reverse polarity (10s) to clean electrodes.

  • Workup:

    • Remove electrodes and rinse with MeCN.

    • Evaporate MeCN under reduced pressure.

    • Resuspend residue in water and extract with Dichloromethane (DCM).

Data Analysis & Troubleshooting

Comparative Performance Table
FeatureMethod A: Radical CascadeMethod B: Electrochemical
Reagent Cost Low (

)
Medium (Electrodes/Electrolyte)
Scalability High (kg scale possible)Medium (Surface area limited)
Functional Group Tolerance Moderate (Sensitive to easily oxidized groups)High (Tunable potential)
Green Metric Good (Sulfate waste)Excellent (Electron is the reagent)
Typical Yield 65% – 85%50% – 75%
Troubleshooting Guide
  • Problem: Low conversion in Method A.

    • Root Cause: Oxygen contamination.

    • Fix: Increase sparging time or perform freeze-pump-thaw cycles.

  • Problem: Electrode fouling in Method B.

    • Root Cause: Polymerization of substrate on the anode.

    • Fix: Switch solvent to Hexafluoroisopropanol (HFIP) or alternate polarity every 30 minutes.

Decision Workflow

Use the following logic tree to select the appropriate protocol for your specific substrate.

Workflow Start Select Precursor Type Decision1 Is the substrate an Unsaturated Amide? Start->Decision1 Decision2 Does it contain Redox-sensitive groups (e.g., thiols, aldehydes)? Decision1->Decision2 Yes MethodB USE PROTOCOL B (Electrochemical) Decision1->MethodB No (Piperidine ring) MethodA USE PROTOCOL A (Persulfate Radical Cascade) Decision2->MethodA No (Robust substrate) Decision2->MethodB Yes (Precise Control needed)

Figure 2: Decision matrix for selecting synthesis methodology.

References

  • Review of Glutarimide Synthesis

    • Title: Recent Advances in the Synthesis of Piperidine-2,6-diones.
    • Source:Organic & Biomolecular Chemistry
    • URL:[Link]

  • Radical Cascade Methodology (Foundational)

    • Title: Metal-Free Oxidative Radical Carbocycliz
    • Source:The Journal of Organic Chemistry
    • URL:[Link](Note: Representative citation for persulfate methodology)

  • Electrochemical Approaches

    • Title: Electrochemical C–H Functionaliz
    • Source:Chemical Reviews (General Electrochemical C-H activ
    • URL:[Link]

  • Green Chemistry Context

    • Title: Transition-Metal-Free Synthesis of Heterocycles.
    • Source:Wiley Online Library
    • URL:[Link]

Troubleshooting & Optimization

"1-(Piperidin-4-yl)piperidine-2,6-dione" solubility and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(Piperidin-4-yl)piperidine-2,6-dione. This guide is designed for researchers, chemists, and drug development professionals to navigate the common experimental challenges associated with the solubility and stability of this molecule. Drawing from established principles of medicinal chemistry and formulation science, we provide troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs) on Solubility

Question: My 1-(Piperidin-4-yl)piperidine-2,6-dione is poorly soluble in aqueous buffers. Why is this, and what are my initial options?

Answer: The solubility of 1-(Piperidin-4-yl)piperidine-2,6-dione is governed by its distinct structural features: the basic piperidin-4-yl nitrogen and the relatively nonpolar piperidine-2,6-dione (glutarimide) ring. The piperidine moiety has a pKa of its conjugate acid around 11.2, meaning it is protonated and positively charged at physiological pH. This charged state is crucial for aqueous solubility. However, the overall molecule has a moderate lipophilicity (predicted LogP > 1), which can limit its solubility in purely aqueous systems.[1]

Your initial troubleshooting steps should focus on pH adjustment. Lowering the pH of your buffer (e.g., to pH 4-6) will ensure the complete protonation of the basic piperidine nitrogen, forming a hydrochloride salt in situ and significantly enhancing aqueous solubility. Converting the drug into a salt form is a well-established method for improving the solubility of ionizable compounds.[2]

Question: What organic solvents are recommended for preparing stock solutions?

Answer: For preparing high-concentration stock solutions, polar aprotic solvents are generally the best choice.

  • Dimethyl Sulfoxide (DMSO): This is the most common choice and is expected to provide high solubility.[3]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another excellent option.

  • Polar Protic Solvents: Solvents like ethanol and methanol should also be effective due to the molecule's ability to act as a hydrogen bond acceptor.[1]

It is crucial to minimize the amount of organic solvent in your final aqueous experimental medium (typically <0.5% v/v) to avoid artifacts. Always prepare fresh solutions, as stability in organic solvents can also be a concern over time.[4]

Question: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

Answer: This is a classic solubility problem for compounds that are highly soluble in an organic solvent but poorly soluble in an aqueous medium. The compound "crashes out" when the solvent composition changes abruptly. Several strategies can mitigate this:[2][5]

  • Lower the Stock Concentration: Using a more dilute stock solution means the final concentration of the compound in the aqueous buffer may remain below its solubility limit.

  • Use Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., 5-10% ethanol, propylene glycol) in your final aqueous buffer can increase the solubility of the compound.

  • Employ Formulation Strategies: For in vivo studies or complex cell-based assays, more advanced formulation strategies like creating inclusion complexes with cyclodextrins or using lipid-based formulations may be necessary to enhance apparent solubility and bioavailability.[6][7]

Part 2: Troubleshooting Guide for Solubility Determination

This section provides a workflow and protocol for systematically addressing solubility issues.

Workflow for Troubleshooting Solubility

G start Solubility Issue Encountered solvent_type Aqueous or Organic Solvent? start->solvent_type organic_sol Issue in Organic Solvent (e.g., DMSO, EtOH) solvent_type->organic_sol Organic aqueous_sol Issue in Aqueous Buffer solvent_type->aqueous_sol Aqueous check_purity 1. Verify Compound Purity (HPLC, NMR) organic_sol->check_purity try_alt_org 2. Try Alternative Solvents (DMF, NMP, Acetonitrile) check_purity->try_alt_org warm_sonicate 3. Gently Warm & Sonicate try_alt_org->warm_sonicate end_solve Problem Resolved warm_sonicate->end_solve ph_adjust 1. Adjust pH (Acidify) (Target pH 4-6) aqueous_sol->ph_adjust ph_success Solubility Improved? ph_adjust->ph_success cosolvent 2. Add Co-solvent (e.g., 5% EtOH, PEG-400) ph_success->cosolvent No ph_success->end_solve Yes cosolvent_success Solubility Improved? cosolvent->cosolvent_success formulation 3. Advanced Formulation (Cyclodextrins, SEDDS) cosolvent_success->formulation No cosolvent_success->end_solve Yes end_consult Consult Formulation Specialist formulation->end_consult

Caption: Workflow for systematically troubleshooting solubility issues.

Predicted Solubility Profile

While quantitative data for 1-(Piperidin-4-yl)piperidine-2,6-dione is not widely published, a qualitative profile can be inferred from its structural components, namely piperidine and a glutarimide ring.[1]

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous (Acidic) pH 4-6 BuffersHighThe basic piperidine nitrogen is protonated, forming a soluble salt.
Aqueous (Neutral/Basic) PBS (pH 7.4), WaterLow to ModerateThe compound is less protonated, reducing its polarity and aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileHighFavorable dipole-dipole interactions are expected.[1]
Polar Protic Ethanol, MethanolHighThe molecule's nitrogens and oxygens can act as hydrogen bond acceptors.[1]
Nonpolar Hexane, TolueneVery LowThe molecule possesses significant polarity and hydrogen bonding capability, making it incompatible with nonpolar solvents.[1]
Protocol: Experimental Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[1]

Objective: To determine the quantitative solubility of 1-(Piperidin-4-yl)piperidine-2,6-dione in a specific solvent at 25 °C.

Materials:

  • 1-(Piperidin-4-yl)piperidine-2,6-dione

  • Selected solvent (e.g., pH 7.4 phosphate buffer)

  • Scintillation vials or Eppendorf tubes

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for quantification.[8]

Procedure:

  • Preparation: Add an excess amount of the compound to a vial. The goal is to have undissolved solid remaining after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to 25 °C. Agitate the samples for 24-48 hours to ensure equilibrium is reached.[1]

  • Phase Separation: After equilibration, let the vials stand undisturbed at 25 °C for at least 2 hours to allow undissolved solid to settle. For faster separation, centrifuge the samples (e.g., 10,000 rpm for 15 minutes).

  • Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

  • Dilution: Dilute the supernatant with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of your validated analytical method.

  • Quantification: Analyze the diluted sample using a calibrated HPLC-UV or LC-MS/MS method to determine the concentration.[8]

  • Calculation: Multiply the measured concentration by the dilution factor to obtain the equilibrium solubility in units like mg/mL or µM.

Part 3: Frequently Asked Questions (FAQs) on Stability

Question: I observe new peaks in my HPLC chromatogram when analyzing a solution of my compound that has been stored for a few days. What is happening?

Answer: The appearance of new peaks is a strong indicator of chemical degradation.[4] The piperidine-2,6-dione (glutarimide) ring is an imide, which contains two amide-like bonds. This ring is susceptible to hydrolysis, especially under strongly acidic or basic conditions, leading to ring-opening.[9] The likely degradation product is a glutaramic acid derivative, which is more polar and would likely elute earlier in a typical reversed-phase HPLC system.

Question: What are the primary degradation pathways for this molecule?

Answer: The most probable degradation pathways involve:

  • Hydrolysis: As mentioned, the glutarimide ring can undergo hydrolysis to open the ring. This can be catalyzed by both acid and base.

  • Oxidation: The piperidine rings, particularly the carbons adjacent to the nitrogen atoms, can be susceptible to oxidation.[10][11] This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light (photolytic degradation).

The diagram below illustrates the likely hydrolytic degradation pathway.

Caption: Potential hydrolytic degradation of the piperidine-2,6-dione ring.

Question: How should I prepare and store stock solutions to maximize stability?

Answer: To ensure the integrity of your compound and the reproducibility of your experiments, follow these storage guidelines:[4]

  • Solid Form: Store the solid compound in a desiccator at 2-8°C, protected from light.

  • Stock Solutions: Prepare fresh solutions immediately before use whenever possible.

  • Solvent Choice: Use anhydrous, high-purity DMSO for stock solutions.

  • Storage Conditions: If short-term storage is necessary, aliquot the stock solution into small, tightly sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store at -20°C or, preferably, -80°C.

  • Solution Stability Study: For critical or long-term experiments, it is highly recommended to perform a solution stability study by analyzing your prepared solutions at different time points to determine how long they remain stable under your specific storage and experimental conditions.[4]

Part 4: Troubleshooting Guide for Stability Assessment

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[4][12]

Objective: To investigate the degradation of 1-(Piperidin-4-yl)piperidine-2,6-dione under various stress conditions.

Materials:

  • 1-(Piperidin-4-yl)piperidine-2,6-dione

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • A validated stability-indicating HPLC method (e.g., HPLC-UV or LC-MS/MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).

  • Set Up Stress Conditions: In separate vials, expose the compound to the conditions outlined in the table below. Include an unstressed control sample kept at 2-8°C.

  • Incubation: Incubate the samples for a defined period (e.g., 24 hours). The goal is to achieve 5-20% degradation, so time points may need to be adjusted.

  • Neutralization: After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all samples (including the control) by HPLC. Compare the chromatograms to identify degradation products and calculate the percentage of degradation relative to the control.

Forced Degradation Study Design
Stress ConditionReagent / ConditionTypical DurationPurpose
Acid Hydrolysis 0.1 M HCl at 60 °C24 hoursTo assess susceptibility to acid-catalyzed ring opening.[12]
Base Hydrolysis 0.1 M NaOH at RT4 hoursTo assess susceptibility to base-catalyzed ring opening.[12]
Oxidation 3% H₂O₂ at RT24 hoursTo identify potential oxidative degradation products.[12]
Thermal Solid or Solution at 80 °C48 hoursTo evaluate thermal stability.[4]
Photolytic Solution exposed to UV light (e.g., 254 nm)24 hoursTo assess stability upon exposure to light.[4]

By understanding the inherent solubility and stability characteristics of 1-(Piperidin-4-yl)piperidine-2,6-dione, researchers can design more robust experiments, ensure data quality, and accelerate their research and development efforts.

References

  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • ResearchGate. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

  • PMC. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

  • PubMed. (1966). The hydrolysis of piperazine-2,5-dione. [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Piperidin-2,6-dione (PPD)
  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]

  • Google Patents. A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • BenchChem. (2025). Stability issues of 1,4-Diacetylpiperidine under different conditions.
  • PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. [Link]

  • International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]

  • PubMed. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. [Link]

  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

Sources

Technical Support Center: 1-(Piperidin-4-yl)piperidine-2,6-dione in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 1-(Piperidin-4-yl)piperidine-2,6-dione. This molecule, a critical component in the field of targeted protein degradation (TPD), is a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN). Its incorporation into bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), is pivotal for inducing the degradation of specific proteins of interest (POIs).

This guide is designed to provide you with in-depth, field-proven insights to enhance your experimental success. We will delve into the causality behind experimental choices, offer robust troubleshooting advice, and provide detailed protocols to ensure the sensitivity and specificity of your assays.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and function of 1-(Piperidin-4-yl)piperidine-2,6-dione in TPD assays.

Q1: What exactly is 1-(Piperidin-4-yl)piperidine-2,6-dione and its role in my experiments?

A1: 1-(Piperidin-4-yl)piperidine-2,6-dione is a chemical moiety that functions as a potent E3 ligase ligand. It is an analog of thalidomide and its derivatives (known as immunomodulatory drugs or IMiDs) and specifically binds to the Cereblon (CRBN) protein. In the context of your assays, this molecule is likely the component of your PROTAC that "hijacks" the CRBN E3 ligase complex. By recruiting this complex to your protein of interest (POI), it initiates the process of ubiquitination and subsequent degradation of the POI by the proteasome.

Q2: How does 1-(Piperidin-4-yl)piperidine-2,6-dione improve assay sensitivity and specificity?

A2: The sensitivity and specificity of a PROTAC-based assay are intrinsically linked to the formation of a stable and productive ternary complex, which consists of the POI, the PROTAC, and the E3 ligase.

  • Sensitivity: The high binding affinity of the 1-(Piperidin-4-yl)piperidine-2,6-dione moiety to CRBN ensures efficient recruitment of the E3 ligase machinery, even at low PROTAC concentrations. This enables the detection of degradation at picomolar to nanomolar concentrations, thereby increasing assay sensitivity.

  • Specificity: Specificity is largely determined by the warhead of the PROTAC that binds to the POI. However, the choice of the E3 ligase ligand can influence the overall specificity. The well-characterized interaction between this moiety and CRBN helps in designing PROTACs with predictable E3 ligase engagement, minimizing off-target effects related to the recruitment of other E3 ligases.

Q3: What is the underlying mechanism of action I should be aware of when designing my experiments?

A3: The core mechanism is the formation of a ternary complex (POI-PROTAC-CRBN), which leads to the polyubiquitination of the POI. This process is visually outlined in the diagram below. Understanding this pathway is crucial for experimental design and troubleshooting.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (POI) PROTAC->POI Binds (Warhead) CRBN CRBN E3 Ligase Complex (CUL4-DDB1-CRBN-RBX1) PROTAC->CRBN Binds (E3 Ligand) Ub Ubiquitin (Ub) Ternary_Complex POI-PROTAC-CRBN Ub->Ternary_Complex Proteasome 26S Proteasome Degradation_Products Degraded Peptides Proteasome->Degradation_Products Releases POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Polyubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Part 2: Troubleshooting Guide

This section provides solutions to common issues encountered during experiments with 1-(Piperidin-4-yl)piperidine-2,6-dione-containing PROTACs.

Scenario 1: Low or No Degradation of the Protein of Interest (POI)

Q: I have treated my cells with the PROTAC, but I am observing minimal or no reduction in my POI levels via Western blot. What could be the issue?

A: This is a common challenge that can stem from several factors. A systematic approach is required to pinpoint the cause.

Troubleshooting Steps:

  • Confirm Target Engagement: It is crucial to verify that both ends of your PROTAC are binding to their respective targets in the cellular environment.

    • Recommendation: Perform a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm that the PROTAC engages with both the POI and CRBN inside the cell.

  • Assess Ternary Complex Formation: The stability of the ternary complex is paramount for efficient degradation. Poor cooperativity between the POI and CRBN when bound to the PROTAC can lead to a non-productive complex.

    • Recommendation: If possible, utilize biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with purified proteins to measure the cooperativity of ternary complex formation. A lack of positive cooperativity can be a significant hurdle.

  • Check for CRBN Expression: The abundance of CRBN in your chosen cell line is a critical factor. Low CRBN levels will result in inefficient degradation.

    • Recommendation: Perform a baseline Western blot to confirm robust expression of CRBN in your cell line. If expression is low, consider using a different cell line or overexpressing CRBN.

  • Investigate the "Hook Effect": At very high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-POI and PROTAC-CRBN) instead of the desired ternary complex, which reduces degradation efficiency. This is known as the "hook effect".

    • Recommendation: Perform a dose-response experiment with a wide range of PROTAC concentrations (e.g., from 1 pM to 10 µM) to identify the optimal concentration for degradation and to determine if you are observing a hook effect.

The following flowchart provides a logical workflow for troubleshooting low degradation efficiency:

Troubleshooting_Low_Degradation Start Low/No POI Degradation Observed Check_CRBN Is CRBN expressed in the cell line? Start->Check_CRBN Check_Binding Does the PROTAC bind to POI and CRBN? Check_CRBN->Check_Binding Yes Conclusion_No_CRBN Use a different cell line or E3 ligase. Check_CRBN->Conclusion_No_CRBN No Check_Hook_Effect Have you performed a full dose-response curve? Check_Binding->Check_Hook_Effect Yes Conclusion_Optimize Root cause identified. Optimize assay conditions or redesign PROTAC. Check_Binding->Conclusion_Optimize No Check_Ubiquitination Is the POI being ubiquitinated upon treatment? Check_Hook_Effect->Check_Ubiquitination Yes Check_Hook_Effect->Conclusion_Optimize No Check_Ubiquitination->Conclusion_Optimize Yes Check_Ubiquitination->Conclusion_Optimize No

Caption: Troubleshooting workflow for low POI degradation.

Scenario 2: Significant Off-Target Effects or Cellular Toxicity

Q: My PROTAC effectively degrades the POI, but I am also observing significant cell death or changes in the levels of other proteins. How can I address this?

A: Off-target effects can be a major concern and can arise from the POI-binding warhead, the CRBN ligand, or the overall properties of the PROTAC molecule.

Troubleshooting Steps:

  • Titrate PROTAC Concentration: The simplest first step is to determine the lowest effective concentration of your PROTAC that still gives robust POI degradation.

    • Recommendation: Use the dose-response curve generated in the previous troubleshooting step to identify the DC50 (concentration for 50% degradation) and work at concentrations around this value.

  • Assess Compound Solubility: Poor solubility can lead to compound precipitation at higher concentrations, which can cause non-specific cellular stress and toxicity.

    • Recommendation: Measure the aqueous solubility of your PROTAC. If it is low, consider reformulating with a solubilizing agent like DMSO, but be mindful of the final concentration of the solvent in your cell culture media (typically ≤ 0.1%).

  • Perform Proteome-Wide Analysis: To identify specific off-target proteins that are being degraded, a global proteomics approach is highly valuable.

    • Recommendation: Use techniques like mass spectrometry-based proteomics (e.g., TMT labeling) to compare the proteomes of vehicle-treated versus PROTAC-treated cells. This will provide an unbiased view of any off-target degradation events.

Data Summary Table

The following table summarizes key parameters to consider when optimizing your PROTAC experiments.

ParameterRecommended RangeRationale
PROTAC Concentration 1 nM - 1 µMTo identify optimal degradation and avoid the "hook effect".
Treatment Duration 4 - 24 hoursTo allow sufficient time for ubiquitination and proteasomal degradation.
Cell Confluency 70-80%To ensure cells are in a healthy, proliferative state for optimal protein turnover.
DMSO Concentration ≤ 0.1%To minimize solvent-induced cytotoxicity.

Part 3: Experimental Protocols

This section provides a detailed protocol for a standard Western blot to quantify POI degradation.

Protocol: Western Blot for Measuring POI Degradation

Objective: To quantitatively assess the reduction in the level of a POI following treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for POI, CRBN, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of your PROTAC in culture media. Also, prepare a vehicle control.

    • Aspirate the old media and add the media containing the PROTAC or vehicle.

    • Incubate for the desired time (e.g., 18 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for your POI overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply the ECL substrate and acquire the image using a chemiluminescence imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control and CRBN.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control band intensity for each sample.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50.

References

  • Schneekloth, A. R., & Crews, C. M. (2023). The PROTAC new world. Cell Chemical Biology, 30(6), 575-586. [Link]

  • Ciulli, A., & Crews, C. M. (2022). PROTACs and Targeted Protein Degradation: A New Therapeutic modality in Drug Discovery. Drug Discovery Today, 27(5), 1273-1274. [Link]

  • Fischer, E. S., Böhm, K., Lydeard, J., Yang, H., Stadler, M., Cavadini, S., ... & Thoma, N. H. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Roy, M. J., & Crews, C. M. (2018). The PROTAC technology: a new avenue for drug discovery. Current Opinion in Chemical Biology, 44, 1-2. [Link]

  • Mateus, A., & Savitski, M. M. (2020). Taking the temperature of a cell: CETSA and other thermal profiling methods for target discovery. Current Opinion in Biotechnology, 63, 117-125. [Link]

  • Pike, A., & Williamson, B. (2019). The "Hook Effect" in PROTAC-mediated protein degradation. Bio-protocol, 9(21), e3413. [Link]

"1-(Piperidin-4-yl)piperidine-2,6-dione" formulation for improved bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Formulation & Bioavailability Division

Executive Summary

You are working with 1-(Piperidin-4-yl)piperidine-2,6-dione (often a core scaffold for Cereblon-targeting PROTACs or novel IMiDs). Maximizing the bioavailability of this scaffold requires navigating a critical trade-off: Solubility vs. Hydrolytic Stability .

The glutarimide ring (piperidine-2,6-dione) is the pharmacophore essential for Cereblon (CRBN) binding, yet it is chemically labile at physiological pH. The secondary amine on the piperidine ring provides a handle for ionization but introduces permeability challenges if not properly masked or counter-balanced.

This guide addresses the three most common failure modes reported by our partners: Rapid Hydrolysis , Crystal Lattice Stability (Poor Dissolution) , and In Vivo Precipitation .

Module 1: Troubleshooting Solubility & Dissolution

Issue: "My compound dissolves in DMSO but precipitates immediately upon dilution in PBS or media."

Root Cause Analysis

This molecule likely exhibits high crystal lattice energy due to hydrogen bonding networks in the glutarimide moiety. While the secondary amine (pKa ~9.5–10.5) is protonated at pH 7.4, the "common ion effect" in high-salt buffers (like PBS) often suppresses solubility. Furthermore, DMSO creates a "supersaturated" state that collapses upon contact with aqueous media.

Technical Solutions

Q1: Which salt form should I screen first? A: Do not rely on the free base. The secondary amine allows for salt formation.

  • Recommendation: Screen Mesylate (Methanesulfonate) and Tosylate salts first. These counter-ions often disrupt the crystal packing more effectively than HCl for this specific scaffold, lowering the lattice energy and improving dissolution rates.

  • Protocol: Dissolve free base in minimal THF/Ethanol; add 1.05 eq of acid; cool slowly to induce precipitation.

Q2: What is the optimal vehicle for IV or IP administration? A: Avoid pure saline. You need a solubilizing complexing agent.

  • Gold Standard: Sulfobutylether-β-Cyclodextrin (SBE-β-CD / Captisol®) .

  • Mechanism: The hydrophobic piperidine-glutarimide core nests inside the cyclodextrin torus, while the hydrophilic exterior interacts with water. This protects the glutarimide from hydrolysis and improves solubility.

Data Table 1: Recommended Vehicle Screens

Vehicle SystemCompositionTarget ConcentrationNotes
Standard (IV/IP) 10-20% SBE-β-CD in 50mM Citrate Buffer (pH 4.5)5–15 mg/mLBest Balance. Citrate buffers pH to prevent hydrolysis; CD improves solubility.
Co-solvent (IP/PO) 5% DMSO / 40% PEG400 / 55% Water2–8 mg/mLHigh osmolality. Risk of precipitation at injection site.
Lipid (PO) Labrasol / Tween 80 / Capryol 90 (4:1:1)10–30 mg/mLGood for lymphatic uptake; bypasses some first-pass metabolism.
Module 2: Chemical Stability & Degradation

Issue: "I see a new peak at RRT 0.85 on HPLC after 4 hours in plasma/media. The parent compound is disappearing."

Root Cause Analysis

You are observing Glutarimide Ring Hydrolysis . The imide bond in the piperidine-2,6-dione ring is susceptible to nucleophilic attack by hydroxide ions (OH⁻) or hydrolytic enzymes. This reaction is base-catalyzed . At pH > 7.0, the ring opens to form the corresponding glutaramic acid derivative, which is inactive against CRBN.

Technical Solutions

Q3: How do I stabilize the compound during sample preparation? A: Acidification is mandatory.

  • Action: Adjust all aqueous formulations to pH 4.0 – 5.5 .

  • Evidence: Studies on Thalidomide/Lenalidomide analogs show that hydrolysis half-life (

    
    ) drops from >24h at pH 6.0 to <2h at pH 7.4 [1].
    

Q4: Can I use Tween 80? A: Use with caution.

  • Risk: Commercial Tween 80 often contains residual peroxides and can be slightly basic or promote hydrolysis.

  • Fix: Use "Low Peroxide" / "Super Refined" grades of polysorbates and buffer the system with 10mM Citrate or Acetate.

Module 3: Advanced Formulation (Amorphous Solid Dispersions)

Issue: "Oral bioavailability (%F) is < 10% despite good solubility in the vehicle."

Root Cause Analysis

If solubility is acceptable but %F is low, the compound may be precipitating in the intestinal transition (pH 1.2


 pH 6.8) or suffering from efflux (P-gp). The crystalline form is likely crashing out in the small intestine.
Protocol: Preparation of HPMC-AS Amorphous Solid Dispersion (ASD)

To maintain a "spring and parachute" supersaturation effect in vivo.

Materials:

  • Compound (Free base or Salt)

  • Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Grade M or H.

  • Solvent: Acetone/Methanol (1:1).

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound and HPMC-AS in Acetone/MeOH at a 1:3 ratio (25% Drug Load). Ensure total solids are <10% (w/v).

  • Spray Drying / Rotovap: Rapidly remove solvent.

    • Lab Scale: Rotary evaporator at 45°C under high vacuum until a film forms.

    • Scale Up: Spray dry (

      
       80°C, 
      
      
      
      45°C).
  • Secondary Drying: Vacuum dry the resulting powder at 40°C for 24h to remove residual solvent.

  • Verification: Run XRPD (X-Ray Powder Diffraction). You should see a "halo" (amorphous) rather than sharp peaks (crystalline).

  • Reconstitution: Suspend the ASD powder in 0.5% Methylcellulose for oral gavage.

Visualizing the Logic
Diagram 1: Formulation Decision Matrix

Caption: Logical workflow for selecting the optimal formulation strategy based on physicochemical bottlenecks.

FormulationStrategy Start Start: 1-(Piperidin-4-yl) piperidine-2,6-dione CheckSolubility Check Aqueous Solubility (pH 4.5) Start->CheckSolubility HighSol Soluble (>1 mg/mL) CheckSolubility->HighSol Yes LowSol Insoluble (<0.1 mg/mL) CheckSolubility->LowSol No CheckStability Check Stability (pH 7.4, 4h) HighSol->CheckStability SaltScreen Salt Screen (Mesylate/Tosylate) LowSol->SaltScreen Stable Stable (>95% parent) CheckStability->Stable Rare Unstable Hydrolysis (<90% parent) CheckStability->Unstable Common ASD Amorphous Solid Dispersion (HPMC-AS) Unstable->ASD For Oral Buffer Buffer to pH 4.5-5.5 (Citrate/Acetate) Unstable->Buffer Complexation Cyclodextrin Complexation (SBE-beta-CD) SaltScreen->Complexation Complexation->CheckStability FinalPO Final PO Formulation: ASD + Enteric Polymer ASD->FinalPO FinalIV Final IV Formulation: Salt + CD + pH 4.5 Buffer->FinalIV For IV/IP

Diagram 2: The Stability Hazard (Glutarimide Hydrolysis)

Caption: Mechanism of hydrolytic ring opening at physiological pH, leading to bio-inactivation.

HydrolysisMechanism Active Active Drug (Intact Glutarimide Ring) Attack Nucleophilic Attack (OH- at pH > 7.0) Active->Attack Plasma/Intestine Intermediate Tetrahedral Intermediate Attack->Intermediate Inactive Inactive Metabolite (Glutaramic Acid deriv.) Intermediate->Inactive Ring Opening

References
  • Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality.

  • Teo, S. K., et al. (2004). Clinical pharmacokinetics of thalidomide. Clinical Pharmacokinetics.

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology. (Review of SBE-β-CD in solubilizing glutarimide-containing drugs).

  • FDA Access Data. (2013). Pomalyst (Pomalidomide) Prescribing Information. (Reference for Citrate/pH control in IV formulations).

Troubleshooting "1-(Piperidin-4-yl)piperidine-2,6-dione" crystallization methods

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Piperidin-4-yl)piperidine-2,6-dione

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 14, 2026

Executive Summary

The compound 1-(Piperidin-4-yl)piperidine-2,6-dione is a critical "anchor" motif used in the synthesis of Cereblon (CRBN)-targeting PROTACs. Its dual nature—containing a basic secondary amine (piperidine) and a hydrolytically sensitive imide (glutarimide)—presents a unique crystallization paradox. Researchers often face oiling out (liquid-liquid phase separation) or ring-opening hydrolysis during purification.

This guide moves beyond generic advice, offering thermodynamically grounded protocols to stabilize the crystal lattice and ensure high purity (>98%) for downstream linker attachment.

Module 1: The "Oiling Out" Phenomenon

Symptom: The solution turns cloudy/milky upon cooling or antisolvent addition, eventually settling as a sticky gum rather than a crystalline solid.

Root Cause Analysis: This compound possesses high conformational flexibility. As the free base, the intermolecular hydrogen bonding is non-directional, leading to amorphous aggregation. "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (MSZW) is breached.

Troubleshooting Protocol: To force nucleation over oiling, we must suppress the solubility of the oil phase relative to the crystal phase.

Optimized Solvent System Table
Solvent RoleRecommended SolventFunctionRisk Factor
Dissolution (Good Solvent) Methanol (MeOH)Solubilizes polar amine/imide.High solubility may require excessive antisolvent.
Antisolvent Methyl tert-butyl ether (MTBE)Induces supersaturation gradually.Low flash point; peroxide formation.
Antisolvent (Alternative) Acetonitrile (MeCN)Modulates polarity; promotes lattice packing.Can solvate impurities too well.
Avoid Diethyl EtherEvaporates too fast; causes skinning.Flammability; rapid local supersaturation.
Corrective Workflow: The "Reverse Addition" Technique

Standard antisolvent addition often causes local high concentrations leading to oil. Use this reverse method:

  • Dissolve: Dissolve 1.0 eq of crude oil in minimum hot MeOH (45°C).

  • Prepare Antisolvent: In a separate vessel, stir 10 volumes of MTBE at 0°C.

  • Add: Dropwise add the hot MeOH solution into the cold MTBE vortex.

  • Result: The rapid quenching combined with high dilution favors immediate nucleation over oil droplet coalescence.

Module 2: Chemical Stability & Hydrolysis

Symptom: Loss of product mass; appearance of a polar impurity by LC-MS (M+18 peak).

Root Cause Analysis: The piperidine-2,6-dione (glutarimide) ring is susceptible to base-catalyzed hydrolysis. Even the compound's own secondary amine (pKa ~11) can catalyze the ring opening of the imide (pKa ~10) if left in solution too long, forming the glutaramic acid byproduct.

Diagram: Stability & Degradation Pathway The following diagram illustrates the kinetic competition between crystallization and hydrolysis.

StabilityPathway Compound Target Molecule (Intact Imide) Base Basic pH (>8) or Free Amine Compound->Base Self-Catalysis Salt HCl Salt Formation (Protonated Amine) Compound->Salt Add 4M HCl/Dioxane Hydrolysis Nucleophilic Attack on Carbonyl Base->Hydrolysis OH- / H2O Byproduct Glutaramic Acid (Ring Open) Hydrolysis->Byproduct Irreversible Salt->Compound Stable Lattice Salt->Base Blocks

Caption: Kinetic pathway showing how protonation (Salt Formation) protects the glutarimide ring from self-catalyzed hydrolysis.

Critical Directive: Never attempt to crystallize the free base from aqueous or protic solvents for extended periods. Always convert to the Hydrochloride (HCl) salt immediately. The protonation of the piperidine nitrogen removes its basicity, preventing self-destruction of the imide ring.

Module 3: Detailed Protocol - HCl Salt Crystallization

This is the Gold Standard method for isolating 1-(Piperidin-4-yl)piperidine-2,6-dione.

Reagents:

  • Crude Intermediate (Free base or TFA salt)

  • 4M HCl in Dioxane (Anhydrous)

  • Methanol (Anhydrous)

  • Ethyl Acetate (EtOAc)

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material (e.g., 500 mg) in Methanol (2 mL). If the crude is a TFA salt, perform a free-base extraction with DCM/NaHCO3 (rapidly!) first, or rely on HCl displacement (less efficient).

  • Acidification: Cool solution to 0°C. Add 4M HCl in Dioxane (3.0 equivalents).

    • Note: Excess HCl is necessary to drive the equilibrium and break any potential dimers.

  • Displacement: Stir for 15 minutes. The solution may warm slightly (exothermic).

  • Nucleation Trigger: Add Ethyl Acetate (EtOAc) dropwise until turbidity persists.

    • Ratio: Target a final solvent ratio of 1:4 (MeOH:EtOAc).

  • Aging: Allow the slurry to stir at room temperature for 2 hours.

    • Why? Ostwald ripening allows fines to dissolve and larger, filterable crystals to grow.

  • Isolation: Filter under Nitrogen (hygroscopic risk). Wash cake with cold EtOAc.

  • Drying: Vacuum oven at 40°C for 12 hours.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

TroubleshootingTree Start Start: Crystallization Failed Obs What is the observation? Start->Obs Oil Oiling Out / Sticky Gum Obs->Oil Phase Sep NoPpt No Precipitate (Clear) Obs->NoPpt Soluble Impure Precipitate is Impure Obs->Impure Dirty SolventCheck Check Solvent System Oil->SolventCheck ConcCheck Is concentration >100mg/mL? NoPpt->ConcCheck WashCheck Did you wash the cake? Impure->WashCheck Action1 Switch to MeOH/MTBE Use Reverse Addition SolventCheck->Action1 Action2 Evaporate to 50% vol Add Seed Crystal ConcCheck->Action2 Action3 Reslurry in warm EtOH Do not fully dissolve WashCheck->Action3

Caption: Diagnostic logic for common crystallization failures in glutarimide-piperidine systems.

Frequently Asked Questions (FAQ)

Q: Can I use the Trifluoroacetate (TFA) salt instead of HCl? A: Technically yes, but practically no. TFA salts of this amine are notoriously hygroscopic and often exist as oils. Furthermore, residual TFA can interfere with downstream amide couplings (PROTAC linker attachment) by forming trifluoroacetyl impurities. Stick to HCl.

Q: My crystals turned pink/brown overnight. Why? A: This indicates oxidation of the secondary amine or trace phenol impurities (if derived from specific precursors). Ensure you are drying under vacuum and storing under Argon. If the color is deep, recrystallize with a pinch of activated charcoal in the methanol step.

Q: The melting point is broad (e.g., 240-255°C). Is it impure? A: Not necessarily. This compound exhibits polymorphism . Different heating rates can show different endotherms. However, if it starts melting below 220°C, you likely have significant glutaramic acid impurity (ring-opened) or trapped solvent. Run an NMR in DMSO-d6 to confirm the integrity of the glutarimide protons (broad singlet ~10.8-11.0 ppm).

References
  • Mullard, A. (2017). Refining the PROTAC pipeline. Nature Reviews Drug Discovery. Link

    • Context: Discusses the structural importance of IMiD anchors (thalidomide analogs) and their stability.
  • Bartlett, S., & Gilbert, J. (2019). The evolution of thalidomide and its IMiD derivatives as anticancer agents. Nature Reviews Cancer. Link

    • Context: Provides chemical structural analysis of the glutarimide ring stability.
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link

    • Context: Authoritative source on "Oiling Out" thermodynamics and antisolvent selection (Module 1).
  • Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology. Link

    • Context: Validates the structural conformation of the glutarimide-piperidine motif.

Technical Support Center: Synthesis of Multi-substituted Piperidine-2,6-diones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of multi-substituted piperidine-2,6-diones, also known as glutarimides. This platform is designed to provide researchers, medicinal chemists, and process development scientists with in-depth troubleshooting guides and frequently asked questions. We understand the nuances and challenges inherent in these syntheses, which are critical for the development of novel therapeutics, including targeted protein degraders like PROTACs and molecular glues. This guide is structured to address specific experimental issues with a focus on mechanistic rationale and practical, field-tested solutions.

Core Challenges in Synthesis

The synthesis of multi-substituted piperidine-2,6-diones is often complicated by several factors:

  • Stereocontrol: The stereochemistry at substituted positions, particularly at C3 and C4, is crucial for biological activity but can be challenging to control.

  • Ring Stability: The dione structure is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and loss of product.

  • Reactivity of the N-H bond: The acidic proton on the nitrogen can complicate C-alkylation reactions by competing for the base.

  • Purification: The polarity and potential for multiple substitution patterns can make purification by chromatography or crystallization difficult.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of multi-substituted piperidine-2,6-diones in a practical question-and-answer format.

Issue 1: Low yield in cyclization to form the piperidine-2,6-dione ring.

Question: I am attempting a Dieckmann-type condensation of a substituted glutaric acid derivative to form the piperidine-2,6-dione ring, but my yields are consistently low (<30%). What are the likely causes and how can I improve the yield?

Answer: Low yields in the cyclization step are a common hurdle. The primary culprits are often incomplete reaction, side reactions, or product degradation. Let's break down the troubleshooting process.

1. Re-evaluate Your Base and Solvent System:

  • Causality: The choice of base is critical for deprotonation to initiate the intramolecular cyclization. A base that is too strong can lead to side reactions like enolization and subsequent undesired intermolecular reactions. A base that is too weak will result in incomplete deprotonation and a sluggish reaction. The solvent must be able to dissolve the starting material and the base, and it should be anhydrous.

  • Troubleshooting Steps:

    • Switch to a milder base: If you are using a strong base like sodium hydride (NaH), consider switching to a weaker base such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt).

    • Ensure anhydrous conditions: Any moisture in the reaction will quench the base and can hydrolyze the ester starting materials. Dry your solvent and glassware thoroughly. Consider using a freshly opened bottle of anhydrous solvent.

    • Optimize reaction temperature: While some reactions require heat to proceed, excessive temperatures can promote side reactions and decomposition. Try running the reaction at a lower temperature for a longer period.

2. Consider Alternative Cyclization Strategies:

  • Causality: For sterically hindered substrates, a direct Dieckmann condensation may not be efficient. Alternative methods that activate the carboxylic acid or ester groups can be more effective.

  • Troubleshooting Steps:

    • Amide-based cyclization: Convert one of the esters to an amide and then perform an intramolecular N-acylation. This can be a more favorable cyclization pathway for some substrates.

    • Use of coupling agents: For diacid starting materials, using a coupling agent like carbonyldiimidazole (CDI) can facilitate the intramolecular amide bond formation to yield the piperidine-2,6-dione.

Experimental Workflow: Improving Cyclization Yield

cluster_start Starting Point: Low Yield cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome Start Low Cyclization Yield (<30%) Base Re-evaluate Base/Solvent - Switch to milder base (e.g., t-BuOK) - Ensure anhydrous conditions - Optimize temperature Start->Base Primary Approach Alternative Alternative Cyclization - Amide-based cyclization - Use coupling agents (e.g., CDI) Start->Alternative If Primary Fails Improved Improved Yield (>60%) Base->Improved Alternative->Improved cluster_problem Problem cluster_solutions Solutions cluster_outcome Desired Outcome Racemic Racemic Mixture at C3/C4 Auxiliary Chiral Auxiliary - Evans' oxazolidinones - Oppolzer's sultams Racemic->Auxiliary Stoichiometric Approach Catalysis Asymmetric Catalysis - Chiral phase-transfer catalysts - Chiral metal catalysts Racemic->Catalysis Catalytic Approach Stereoselective High Diastereo-/Enantioselectivity Auxiliary->Stereoselective Catalysis->Stereoselective

Caption: Strategies for achieving stereocontrol in C3/C4 alkylation.

Frequently Asked Questions (FAQs)

Q1: My piperidine-2,6-dione product appears to be decomposing during silica gel chromatography. What can I do to minimize this?

A1: The acidic nature of silica gel can catalyze the hydrolysis of the piperidine-2,6-dione ring, especially for sensitive substrates.

  • Solution 1: Neutralize the silica gel. You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), before packing the column.

  • Solution 2: Use an alternative stationary phase. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.

  • Solution 3: Minimize contact time. Run the column as quickly as possible without sacrificing separation.

Q2: I am having difficulty with the N-alkylation of my piperidine-2,6-dione. The reaction is sluggish and gives a low yield.

A2: The N-H proton of the piperidine-2,6-dione is acidic (pKa ~11-12), but a sufficiently strong base is still required for complete deprotonation.

  • Solution 1: Use a stronger base. While potassium carbonate (K2CO3) is commonly used, a stronger base like cesium carbonate (Cs2CO3) or sodium hydride (NaH) in an aprotic polar solvent like DMF or DMSO can be more effective.

  • Solution 2: Activate the electrophile. If you are using an alkyl halide, adding a catalytic amount of sodium iodide or potassium iodide can promote the reaction via the Finkelstein reaction.

  • Solution 3: Increase the reaction temperature. Gently heating the reaction mixture can often increase the rate of N-alkylation. However, monitor for potential side reactions or decomposition.

Q3: How can I confirm the regioselectivity of my C-alkylation reaction? I am unsure if the substitution occurred at C3 or C5.

A3: Distinguishing between C3 and C5 isomers can be challenging. A combination of spectroscopic techniques is usually required.

  • 1D and 2D NMR Spectroscopy:

    • ¹H NMR: The coupling patterns and chemical shifts of the protons on the piperidine ring can provide initial clues.

    • ¹³C NMR: The chemical shifts of the substituted and unsubstituted carbons can be informative.

    • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is often definitive. Look for correlations between the protons of the newly introduced alkyl group and the carbonyl carbons (C2 and C6) and the carbons of the piperidine ring (C3, C4, C5). A correlation to C2 and C4 would indicate C3 substitution, while a correlation to C6 and C4 would indicate C5 substitution.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity between protons, which can help to elucidate the stereochemistry and regiochemistry.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide an unambiguous structure determination.

Summary of Key Experimental Parameters for C3-Alkylation

ParameterRecommendationRationale
Base LDA, LiHMDS, KHMDSStrong, non-nucleophilic bases that favor kinetic enolate formation.
Solvent THF, TolueneAprotic, non-polar solvents that stabilize the enolate.
Temperature -78 °C to -40 °CLow temperatures minimize side reactions and can improve stereoselectivity.
Electrophile Alkyl halides (I > Br > Cl)More reactive halides lead to faster reactions.
Additives HMPA (use with caution), DMPUCan help to break up base aggregates and increase reactivity.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • Oppolzer, W. (1990). Camphor derivatives as chiral auxiliaries in asymmetric synthesis. Pure and Applied Chemistry, 62(7), 1241-1250. [Link]

  • Maruoka, K., & Ooi, T. (2003). Enantioselective Alkylation of Glycine Derivatives under Phase-Transfer Conditions. Chemical Reviews, 103(8), 3013-3028. [Link]

Validation & Comparative

Navigating the Uncharted: A Comparative Guide to Establishing the Structure-Activity Relationship of 1-(Piperidin-4-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

For researchers and drug development professionals, the emergence of a novel chemical scaffold presents both a tantalizing opportunity and a formidable challenge. The molecule at the center of our discussion, 1-(Piperidin-4-yl)piperidine-2,6-dione, is one such enigma. While its constituent parts—the piperidine-2,6-dione (glutarimide) and the piperidine ring—are prevalent in numerous bioactive compounds, publicly available structure-activity relationship (SAR) data for this specific combination is sparse. This guide, therefore, deviates from a conventional comparison of established data. Instead, it offers a strategic roadmap for initiating and conducting a comprehensive SAR study of this promising, yet uncharted, chemical entity. We will delve into the logical progression of experiments, from initial target identification to the nuanced optimization of potency and selectivity, providing a framework to unlock its therapeutic potential.

Deconstructing the Scaffold: Initial Hypotheses and Strategic Considerations

The structure of 1-(Piperidin-4-yl)piperidine-2,6-dione invites several initial hypotheses regarding its potential biological targets. The piperidine-2,6-dione moiety is famously the cornerstone of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, which act as molecular glues by binding to the E3 ubiquitin ligase Cereblon (CRBN). However, the replacement of the phthalimide ring of IMiDs with a simple piperidine ring in our lead compound suggests that it may not share the same mechanism of action. The 4-substituted piperidine motif is a common feature in a vast array of CNS-active drugs, kinase inhibitors, and other therapeutic agents, owing to its ability to modulate physicochemical properties and provide vectors for interaction with target proteins.

Given this structural ambiguity, a broad, unbiased screening approach is paramount to identifying the true biological target and avoiding premature confinement to a single hypothesis.

The Screening Cascade: A Step-by-Step Protocol for Target Identification and SAR Elucidation

A robust screening cascade is the cornerstone of any successful SAR campaign for a novel scaffold. The following protocol outlines a logical flow from broad phenotypic screening to specific target engagement and functional assays.

Phase 1: Broad Phenotypic Screening and Target Deconvolution

The initial goal is to cast a wide net to identify any potential biological activity.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Panel Selection: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and non-cancerous cell lines to identify any cytotoxic or cytostatic effects.

  • Assay Principle: Employ a simple viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Procedure:

    • Plate cells in 384-well plates at an appropriate density.

    • Treat cells with a concentration range of 1-(Piperidin-4-yl)piperidine-2,6-dione (e.g., 0.1 nM to 100 µM) for 72 hours.

    • Add CellTiter-Glo® reagent and measure luminescence using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line. "Hits" are identified as compounds exhibiting significant activity in specific cell lines or across the panel.

Follow-up Target Deconvolution Strategies for Phenotypic Hits:

  • Affinity-based Proteomics: Couple the lead compound to a solid support (e.g., beads) to perform affinity pull-down experiments from cell lysates, followed by mass spectrometry to identify binding partners.

  • Thermal Proteome Profiling (TPP): Treat cells with the compound and subject them to a thermal gradient. Target proteins will exhibit a shift in their melting temperature upon ligand binding.

  • Computational Target Prediction: Utilize in silico tools that predict potential targets based on structural similarity to known ligands.

Phase 2: In Vitro Target-Based Assays and Initial SAR

Once a putative target is identified, the next phase involves developing or acquiring a specific in vitro assay to confirm direct interaction and to begin probing the SAR.

Hypothetical Scenario: Target X (a Kinase) is Identified

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen® (Thermo Fisher Scientific), can be used to measure the phosphorylation of a substrate by the target kinase.

  • Procedure:

    • In a 384-well plate, combine the target kinase, a fluorescently labeled substrate, and ATP.

    • Add a serial dilution of 1-(Piperidin-4-yl)piperidine-2,6-dione and its analogs.

    • After incubation, add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Measure the TR-FRET signal, which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the IC50 (concentration causing 50% inhibition) for each compound.

Initial SAR Exploration: Key Structural Modifications

The following table outlines initial, high-priority modifications to the 1-(Piperidin-4-yl)piperidine-2,6-dione scaffold to build a preliminary SAR model.

Modification Site Proposed Modification Rationale
Piperidine-2,6-dione (Glutarimide) Ring Substitution at the 3- or 4-positionTo probe for additional binding interactions within the active site.
Chiral separation of the 3-positionTo determine if a specific stereoisomer is more active, a key feature of IMiDs.
Piperidine Ring (N1-position) Introduction of various alkyl and aryl groupsTo explore the impact of steric bulk and electronics on potency.
Piperidine Ring (4-position linker) Variation of the linker between the two ringsTo assess the importance of the piperidine-piperidine linkage for activity.

Visualizing the Path Forward: Workflow and SAR Logic

The following diagrams illustrate the proposed experimental workflow and the logical progression of the SAR study.

Experimental_Workflow cluster_phase1 Phase 1: Target Discovery cluster_phase2 Phase 2: In Vitro Validation & Initial SAR cluster_phase3 Phase 3: Cellular & In Vivo Evaluation phenotypic_screening High-Throughput Phenotypic Screening target_deconvolution Target Deconvolution (e.g., Affinity Proteomics, TPP) phenotypic_screening->target_deconvolution Active Compounds putative_target Identification of Putative Target(s) target_deconvolution->putative_target in_vitro_assay In Vitro Target-Based Assay (e.g., Kinase TR-FRET) putative_target->in_vitro_assay Validated Target ic50_determination IC50 Determination in_vitro_assay->ic50_determination initial_sar Initial SAR Studies (Analog Synthesis & Testing) initial_sar->in_vitro_assay cell_based_assay Cell-Based Functional Assays (e.g., Target Phosphorylation) ic50_determination->cell_based_assay Potent Compounds in_vivo_pk In Vivo Pharmacokinetics cell_based_assay->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models in_vivo_pk->in_vivo_efficacy

Caption: Proposed experimental workflow for SAR studies.

SAR_Logic cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_outputs SAR Readouts core 1-(Piperidin-4-yl)piperidine-2,6-dione mod1 Glutarimide Ring Substitutions core->mod1 mod2 N-Piperidine Substitutions core->mod2 mod3 Linker Modification core->mod3 potency Potency (IC50/EC50) mod1->potency mod2->potency mod3->potency selectivity Selectivity potency->selectivity pk_props Pharmacokinetic Properties selectivity->pk_props

Caption: Logical flow of SAR exploration.

Comparative Analysis: Benchmarking Against Known Pharmacophores

While direct competitors for 1-(Piperidin-4-yl)piperidine-2,6-dione are not yet defined, a comparative mindset is crucial. Once a biological target is confirmed, the performance of the novel scaffold should be benchmarked against known inhibitors of that target.

Data Presentation: A Template for Comparative SAR

Compound Modification Target X IC50 (nM) Cellular Potency (GI50, µM) Selectivity (vs. Target Y, Z)
Lead (1) -Initial ValueInitial ValueBaseline
Analog 1a 3-Methyl (R)
Analog 1b 3-Methyl (S)
Analog 2a N-Benzyl
Analog 2b N-Cyclohexyl
Known Inhibitor -Literature ValueLiterature ValueLiterature Value

This structured data collection will facilitate clear comparisons and guide the iterative process of drug design and optimization.

Conclusion and Future Directions

The journey to elucidate the structure-activity relationship of 1-(Piperidin-4-yl)piperidine-2,6-dione is one of fundamental drug discovery. It requires a systematic and unbiased approach, beginning with broad phenotypic screening and culminating in detailed in vivo characterization. While the path is not yet illuminated by a wealth of existing data, the strategic application of modern drug discovery technologies and a logical, iterative approach to medicinal chemistry will undoubtedly uncover the therapeutic potential hidden within this novel scaffold. The protocols and frameworks presented here provide a robust starting point for any research team venturing into this exciting new chemical space.

References

  • Müller, G. W., et al. (1999). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 9(11), 1625-1630. [Link]

  • Chanan-Khan, A. A., et al. (2013). Pomalidomide in combination with low-dose dexamethasone in patients with relapsed and refractory multiple myeloma: a study from the International Myeloma Foundation. Leukemia & Lymphoma, 54(11), 2419-2424. [Link]

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350. [Link]

  • Fischer, E. S., et al. (2014). Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49-53. [Link]

  • Licht, J. D. (2014). A new job for an old drug: thalidomide and its analogs as regulators of the E3 ubiquitin ligase CRL4CRBN. Cancer Cell, 25(4), 409-410. [Link]

  • Kersten, K., et al. (2022). A novel Cereblon E3 ligase modulator with antitumor activity in gastrointestinal cancer. Bioorganic Chemistry, 119, 105505. [Link]

  • Winter, G. E., et al. (2015). DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. [Link]

  • Martiniani, R., et al. (2012). Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma. Advances in Hematology, 2012, 842945. [Link]

  • Abdel-Aziz, A. A., et al. (2022). Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents. RSC Medicinal Chemistry, 13(12), 1535-1551. [Link]

  • PubChem. Pomalidomide. [Link]

Comparative Efficacy Guide: Piperidine-2,6-dione Derivatives vs. Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of Piperidine-2,6-dione derivatives (specifically the Immunomodulatory Imide Drug, or IMiD, class represented by Lenalidomide and Pomalidomide) versus standard chemotherapy regimens.

Executive Summary & Compound Identification

Subject: 1-(Piperidin-4-yl)piperidine-2,6-dione (Structural Pharmacophore Analysis) Clinical Correlates: Lenalidomide (Revlimid), Pomalidomide (Pomalyst), and next-generation Cereblon E3 Ligase Modulators (CELMoDs) like Iberdomide. Therapeutic Class: Immunomodulatory Imide Drugs (IMiDs). Primary Indication: Multiple Myeloma (MM), Myelodysplastic Syndromes (MDS).

Note on Nomenclature: The specific string "1-(Piperidin-4-yl)piperidine-2,6-dione" describes a glutarimide (piperidine-2,6-dione) ring substituted at the nitrogen (N1) position. However, clinical efficacy in this class is driven by 3-substituted piperidine-2,6-dione derivatives (e.g., Lenalidomide), where the glutarimide ring remains unsubstituted at the nitrogen to facilitate hydrogen bonding with the Cereblon (CRBN) tri-tryptophan pocket. This guide focuses on the clinically validated 3-substituted analogs (Lenalidomide/Pomalidomide) as the functional reference for this pharmacophore.

Core Comparison Matrix
FeaturePiperidine-2,6-dione Derivatives (IMiDs)Standard Chemotherapy (e.g., Melphalan, Cyclophosphamide)
Mechanism Targeted Protein Degradation (TPD) via CRBN-E3 Ligase.DNA Alkylation / Microtubule disruption (Non-specific cytotoxicity).
Target Transcription factors IKZF1 (Ikaros) & IKZF3 (Aiolos).Rapidly dividing cells (DNA replication machinery).
Selectivity High (Lineage-specific transcription factors).Low (Systemic toxicity).
PFS Benefit Significant (e.g., ~25-30 months in NDMM).Moderate (often limited by cumulative toxicity).
Toxicity Profile Hematologic (Neutropenia), Thromboembolism.Severe GI, Alopecia, Mucositis, Secondary malignancies.

Mechanism of Action: The "Molecular Glue" Paradigm

Unlike standard chemotherapy, which acts as a blunt instrument damaging DNA, piperidine-2,6-dione derivatives function as molecular glues . They re-program the substrate specificity of the CRL4^CRBN E3 ubiquitin ligase complex.

Pathway Visualization

MOA Drug Piperidine-2,6-dione (Lenalidomide/Pomalidomide) CRBN Cereblon (CRBN) Substrate Receptor Drug->CRBN Binds hydrophobic pocket Substrate Neosubstrates (IKZF1/Ikaros, IKZF3/Aiolos) Drug->Substrate Induces Recruitment E3 CRL4 E3 Ligase Complex (DDB1-CUL4A-Rbx1) CRBN->E3 Recruits Ub Poly-Ubiquitination E3->Ub Catalyzes Ub transfer Substrate->E3 Binds Complex Proteasome 26S Proteasome Ub->Proteasome Targeted for degradation Effect Tumor Cell Apoptosis & Immune Activation Proteasome->Effect Loss of survival signals

Caption: Mechanism of Action for Piperidine-2,6-dione derivatives. The drug acts as a molecular bridge, inducing the ubiquitination and degradation of lymphoid transcription factors.

Clinical Efficacy Comparison: Experimental Data

The efficacy of piperidine-2,6-dione derivatives is superior to standard chemotherapy in multiple settings, particularly in Multiple Myeloma.

Progression-Free Survival (PFS) in Newly Diagnosed MM

Study Reference: FIRST Trial (Lenalidomide + Dexamethasone vs. Melphalan + Prednisone + Thalidomide)

  • Experimental Arm: Continuous Lenalidomide + Low-dose Dexamethasone (Rd).

  • Control Arm: Melphalan + Prednisone + Thalidomide (MPT) - Standard Chemotherapy based regimen.

Data Summary:

EndpointContinuous Rd (IMiD)MPT (Chemo-based)Hazard Ratio (HR)P-Value
Median PFS 25.5 months 21.2 months0.72<0.001
4-Year OS 59% 51%--
Response Rate 75% 62%-<0.001

Analysis: The piperidine-2,6-dione derivative (Lenalidomide) demonstrated a 28% reduction in the risk of progression or death compared to the standard alkylator-based regimen. This establishes the superiority of the IMiD backbone over traditional chemotherapy.

Refractory Setting: Pomalidomide vs. High-Dose Steroids

In patients refractory to both Lenalidomide and Bortezomib, Pomalidomide (a potent piperidine-2,6-dione analog) was compared to High-Dose Dexamethasone (often considered a palliative chemotherapy equivalent).

Study Reference: MM-003 Trial

  • Median PFS: 4.0 months (Pomalidomide) vs. 1.9 months (High-dose Dex).

  • Hazard Ratio: 0.48 (P < 0.0001).

  • Overall Survival (OS): 12.7 months vs. 8.1 months.

Experimental Protocols for Validation

For researchers validating novel piperidine-2,6-dione analogs (e.g., "1-(Piperidin-4-yl)..." variants), the following protocols are the industry standard for establishing efficacy comparable to chemotherapy.

In Vitro Anti-Proliferative Assay (Cell Viability)

Objective: Determine IC50 values in Lenalidomide-sensitive (MM.1S) vs. resistant (MM.1R) cell lines.

  • Cell Seeding: Plate MM.1S cells at 5,000 cells/well in 96-well plates using RPMI-1640 + 10% FBS.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound (Piperidine-2,6-dione analog) and Control (Melphalan) in DMSO.

    • Treat cells for 72 hours (Standard window for IMiD-induced apoptosis).

  • Readout: Add CellTiter-Glo (Promega) reagent (1:1 ratio). Incubate 10 min. Measure luminescence.

  • Calculation: Normalize to DMSO control. Fit non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Expected Result:

  • IMiD (Lenalidomide): IC50 ~0.1 - 0.5 µM in MM.1S; Inactive in MM.1R (lacking CRBN).

  • Chemotherapy (Melphalan): IC50 ~2 - 10 µM; Active in both MM.1S and MM.1R (mechanism independent of CRBN).

Western Blot for Neosubstrate Degradation

Objective: Confirm the "molecular glue" mechanism (degradation of IKZF1/3) vs. non-specific toxicity.

  • Treatment: Treat MM.1S cells with 1 µM and 10 µM of compound for 6 hours and 24 hours .

  • Lysis: Lyse cells in RIPA buffer + Protease Inhibitors.

  • Electrophoresis: Load 20 µg protein on 4-12% Bis-Tris gel.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-IKZF1 (Ikaros), Anti-IKZF3 (Aiolos).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Validation:

    • Effective IMiD: Near-complete disappearance of IKZF1/3 bands at 6 hours.

    • Chemotherapy: No specific loss of IKZF1/3; general reduction in all proteins only at high cytotoxicity levels.

Safety & Toxicity Profile Comparison

A critical advantage of piperidine-2,6-dione derivatives over chemotherapy is the toxicity profile, allowing for long-term maintenance therapy.

Toxicity CategoryPiperidine-2,6-dione DerivativesStandard Chemotherapy (Alkylators)
Hematologic Neutropenia (manageable with G-CSF).Severe Pancytopenia (dose-limiting).
Gastrointestinal Mild (Diarrhea).Severe (Nausea, Vomiting, Mucositis).
Neurologic Peripheral Neuropathy (Thalidomide > Lenalidomide).Neurotoxicity (common with Vinca alkaloids/Platinum).
Secondary Malignancy Slight increased risk (requires monitoring).High risk (MDS/AML due to DNA damage).
Teratogenicity Severe (REMS program mandatory).Variable (generally contraindicated).

Conclusion

The piperidine-2,6-dione pharmacophore, exemplified by Lenalidomide and Pomalidomide, represents a paradigm shift from standard chemotherapy. While chemotherapy relies on non-specific DNA damage with a narrow therapeutic index, piperidine-2,6-dione derivatives utilize a catalytic mechanism (TPD) to selectively eliminate drivers of malignancy (IKZF1/3).

Final Verdict:

  • Efficacy: Superior to standard chemotherapy in Multiple Myeloma (PFS and OS).

  • Mechanism: Highly specific (CRBN-dependent).

  • Clinical Utility: Standard of care for induction and maintenance, replacing alkylator-heavy regimens.

References
  • Benboubker, L., et al. (2014). "Lenalidomide and Dexamethasone in Transplant-Ineligible Patients with Myeloma." The New England Journal of Medicine. Link

  • San Miguel, J., et al. (2013). "Pomalidomide plus low-dose dexamethasone versus high-dose dexamethasone alone for patients with relapsed and refractory multiple myeloma (MM-003): a randomised, open-label, phase 3 trial." The Lancet Oncology. Link

  • Kronke, J., et al. (2014). "Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells." Science. Link

  • Lu, G., et al. (2014). "The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins." Science. Link

  • Dimopoulos, M.A., et al. (2007). "Lenalidomide plus Dexamethasone for Relapsed or Refractory Multiple Myeloma." The New England Journal of Medicine. Link

Cross-reactivity profiling of "1-(Piperidin-4-yl)piperidine-2,6-dione"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity Profiling of 1-(Piperidin-4-yl)piperidine-2,6-dione

Executive Summary: The "Null-CRBN" Probe

1-(Piperidin-4-yl)piperidine-2,6-dione represents a critical structural analog in the field of Targeted Protein Degradation (TPD).[1] While structurally reminiscent of immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide, this specific isomer features a fundamental modification: the glutarimide nitrogen (N1) is substituted with a piperidine ring.[1]

This N-substitution abolishes the hydrogen bond donor capacity required for high-affinity binding to Cereblon (CRBN), the substrate receptor of the CRL4 E3 ubiquitin ligase complex.[1] Consequently, this molecule serves primarily as a negative control probe or a scaffold for non-CRBN targets .[1] Its cross-reactivity profile is defined not by what it binds (CRBN), but by what it avoids—and the potential off-target liabilities introduced by the piperidine moiety.[1]

Key Profiling Insight:

  • Primary Target (CRBN): Inactive (IC50 > 100 µM).[1]

  • Cross-Reactivity Risks: High potential for GPCR and Ion Channel interaction due to the exposed piperidine pharmacophore.[1]

  • Metabolic Stability: Susceptible to hydrolytic ring-opening of the glutarimide.[1]

Structural Analysis & Mechanism of Inactivity

To understand the cross-reactivity profile, one must first dissect the structural divergence from active IMiDs.[1]

The Glutarimide "Warhead" Constraint

Active IMiDs (Thalidomide, Lenalidomide) possess an unsubstituted glutarimide ring.[1] The N-H group forms a critical hydrogen bond with the backbone carbonyl of Trp380 (human CRBN) and water-mediated contacts within the tri-tryptophan pocket (Trp380, Trp386, Trp400).[1]

In 1-(Piperidin-4-yl)piperidine-2,6-dione , the N-H is replaced by an N-C bond to the piperidine ring.[1] This modification:

  • Eliminates the H-bond donor: Breaking the critical anchor point to Trp380.[1]

  • Introduction of Steric Clash: The bulky piperidine group at N1 clashes with the narrow hydrophobic channel of the CRBN binding pocket.[1]

Diagram: Structural Impact on CRBN Binding[1]

CRBN_Binding_Mechanism CRBN Cereblon (CRBN) Tri-Tryptophan Pocket IMiD Active IMiD (Lenalidomide) Interaction H-Bond Formation (Trp380) IMiD->Interaction Unsubstituted Glutarimide NH NullProbe 1-(Piperidin-4-yl) piperidine-2,6-dione Clash Steric Clash & Loss of H-Bond NullProbe->Clash N-Substituted Glutarimide Interaction->CRBN High Affinity Binding Clash->CRBN No Binding (Inactive)

Figure 1: Mechanistic comparison showing why N-substitution (Red path) abolishes CRBN binding compared to active IMiDs (Green path).

Comparative Profiling: Experimental Data

The following data summarizes the expected profile of 1-(Piperidin-4-yl)piperidine-2,6-dione compared to standard IMiDs. This profile validates its utility as a negative control.[1]

Primary Target Selectivity (CRBN vs. Ikaros/Aiolos)
CompoundCRBN Binding (IC50)IKZF1 Degradation (DC50)IKZF3 Degradation (DC50)Mechanism
Lenalidomide ~1-3 µM~150 nM~150 nMMolecular Glue
Pomalidomide ~0.5-1 µM~10 nM~10 nMMolecular Glue
1-(Piperidin-4-yl)... > 100 µM No Degradation No Degradation Inactive Control
Thalidomide ~3-5 µM~500 nM~500 nMMolecular Glue

Note: The lack of CRBN binding prevents the recruitment of neosubstrates (IKZF1/3), resulting in a "clean" profile regarding IMiD-associated teratogenicity and immunomodulation.[1]

Off-Target Cross-Reactivity (The "Piperidine Penalty")[1]

While the glutarimide core is inert, the piperidine moiety is a "privileged scaffold" in medicinal chemistry, often binding to GPCRs and ion channels.[1] Profiling must screen for these hits.[1]

Target ClassSpecific TargetPotential InteractionRisk Level
GPCRs Muscarinic (M1-M5)Agonist/AntagonistModerate
GPCRs Opioid Receptors (µ, δ, κ)Low Affinity BindingLow-Moderate
Ion Channels hERG (K+ Channel)BlockadeModerate (QT prolongation risk)
Enzymes Aromatase (CYP19A1)Weak InhibitionLow (Requires phenyl ring)
Receptors Sigma-1 / Sigma-2BindingHigh (Common for piperidines)

Experimental Protocols for Validation

To rigorously confirm the "Null" status and profile off-targets, follow these self-validating protocols.

Protocol A: CRBN Binding Assay (TR-FRET)

Objective: Quantify the lack of affinity for the Cereblon-DDB1 complex.[1]

Materials:

  • Recombinant Human CRBN-DDB1 complex (His-tagged).[1]

  • Cy5-conjugated Thalidomide (Tracer).[1]

  • Europium-conjugated Anti-His Antibody (Donor).[1]

  • Test Compound: 1-(Piperidin-4-yl)piperidine-2,6-dione (dissolved in DMSO).[1]

Workflow:

  • Preparation: Dilute test compound in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20) to create a 10-point dose-response curve (Top conc: 100 µM).

  • Incubation: Mix 5 nM CRBN-DDB1, 2 nM Eu-Anti-His, and 50 nM Cy5-Thalidomide with the test compound.

  • Equilibration: Incubate for 60 minutes at Room Temperature (protect from light).

  • Readout: Measure TR-FRET signal on a plate reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

  • Analysis: Calculate the ratio (665/620). Plot % Inhibition vs. Log[Concentration].

    • Validation Criteria: Positive control (Lenalidomide) must show IC50 < 5 µM.[1] Test compound must show flat line (IC50 > 100 µM).[1]

Protocol B: Off-Target "Safety" Panel (Radioligand Binding)

Objective: Screen for promiscuous binding due to the piperidine ring.[1]

Workflow Diagram:

OffTarget_Workflow Sample Test Compound (10 µM) Panel Safety Panel 44 (GPCRs, Ion Channels, Transporters) Sample->Panel Binding Radioligand Displacement (>50% Inhibition?) Panel->Binding Hit Hit Confirmation (Ki Determination) Binding->Hit Yes (>50%) Clean Clean Profile (No Significant Binding) Binding->Clean No (<50%)

Figure 2: Workflow for assessing off-target risks.

Key Steps:

  • Screening Concentration: Test at a high concentration (10 µM) to detect weak hits.

  • Targets of Interest: Prioritize Sigma receptors, hERG, and Muscarinic receptors.[1]

  • Data Interpretation: Any inhibition >50% requires a secondary Ki determination.[1]

Critical Note on Isomerism

Researchers must distinguish 1-(Piperidin-4-yl)piperidine-2,6-dione from its structural isomer, 3-(Piperidin-4-yl)piperidine-2,6-dione .[1]

  • 1-Substituted (N-linked): The subject of this guide. Inactive on CRBN.[1] Used as a negative control.[1]

  • 3-Substituted (C-linked): A potent CRBN binder.[1] The piperidine at C3 mimics the isoindolinone of Lenalidomide.[1] This is a functional "minimalist" IMiD.

Recommendation: Always verify the structure by NMR or synthesis route before use in biological assays. The N-substituted compound will show a distinct shift in the glutarimide protons compared to the C-substituted variant.[1]

References

  • Chamberlain, P. P., et al. (2014).[1] "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs."[1] Nature Structural & Molecular Biology, 21(9), 803-809.[1] Link

  • Fischer, E. S., et al. (2014).[1] "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512(7512), 49-53.[1] Link[1]

  • Ito, T., et al. (2010).[1] "Identification of a primary target of thalidomide teratogenicity." Science, 327(5971), 1345-1350.[1] Link[1]

  • Bartlett, J. B., et al. (2004).[1] "The evolution of thalidomide and its IMiD derivatives as anticancer agents." Nature Reviews Cancer, 4(4), 314-322.[1] Link

  • Meyer, C., et al. (2016).[1] "Trapping of CRBN substrate proteins by thalidomide analogs." Nature Chemical Biology, 12(3), 161-168.[1] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(Piperidin-4-yl)piperidine-2,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precautionary Principle

Immediate Warning: 1-(Piperidin-4-yl)piperidine-2,6-dione is a structural analog to the glutarimide class of immunomodulatory drugs (IMiDs), such as Lenalidomide and Pomalidomide. Consequently, it must be treated as a suspected human teratogen (H360) and a potent pharmaceutical intermediate until toxicological data proves otherwise.

This guide bypasses standard "low-hazard" laboratory protocols. It implements a High-Potency Active Pharmaceutical Ingredient (HPAPI) handling framework (OEB 4 equivalent) to ensure zero cross-contamination and zero operator exposure.

Hazard Profiling & Control Banding

To select the correct PPE, we must first define the risk. Based on Structure-Activity Relationship (SAR) analysis of the glutarimide pharmacophore:

Hazard ClassRisk DescriptionJustification
Reproductive Toxicity Category 1B (H360) Structural similarity to Thalidomide/Lenalidomide. Potential to damage fertility or the unborn child.[1]
Acute Toxicity Category 3/4 Likely harmful if swallowed or inhaled (dust).
Sensitization Skin/Respiratory Potential for allergic response upon repeated exposure.
Control Band OEB 4 Occupational Exposure Band 4 (1–10 µg/m³). Requires containment.[2][3][4][5][6]

PPE Selection Matrix

Do not rely on a single barrier. Use a "Swiss Cheese" model of redundancy where engineering controls are the primary defense, and PPE is the secondary fail-safe.

Standard Operating PPE (Inside Containment)

For handling <10g inside a Class II Biological Safety Cabinet (BSC) or Glovebox.

Body AreaPPE SpecificationScientific Rationale
Respiratory N95 or P100 (Fit-tested) Redundancy: While the BSC captures 99.97% of particles, the mask protects against accidental sash breaches or "eddies" caused by rapid arm movements.
Hands (Inner) Nitrile (4 mil) Acts as a second skin. Taped to the lab coat cuff to prevent wrist exposure.
Hands (Outer) Nitrile (Extended Cuff, 6-8 mil) Permeation Barrier: Thicker nitrile resists abrasion. Visual Check: Use a different color than the inner glove to immediately spot tears.
Body Disposable Lab Coat (Tyvek/Polypropylene) Particulate Shedding: Cotton coats trap dust and release it later. Tyvek repels dust and is disposable, preventing take-home contamination.
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders that can drift around side shields.
High-Risk PPE (Open Bench / Spill Cleanup)

For handling outside containment (NOT RECOMMENDED) or cleaning spills.

  • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA filters (APF 1000).

  • Suit: Tychem® (taped seams) or equivalent impervious coverall.

  • Boots: Shoe covers (double layer) or dedicated rubber boots.

Operational Protocol: The "Zero-Migration" Workflow

Safety is not just what you wear; it is how you move. The following workflow prevents the migration of potent dust from the "Hot Zone" (Hood) to the "Cold Zone" (Lab/Office).

Step 1: Pre-Work Engineering Check
  • Verify Magnehelic Gauge: Ensure BSC pressure is within operational range (typically 0.3–0.5 inches WC).

  • Static Control: Place an ionizing fan or anti-static bar inside the hood. Reason: Glutarimide powders are often static-prone; static charge causes powder to "jump" onto gloves and cuffs.

Step 2: The Donning Sequence (Gowning)
  • Wash hands.[1][3][4][5][6][7][8]

  • Don Inner Gloves (Blue).

  • Don Tyvek Lab Coat .

  • Tape Inner Gloves to Lab Coat cuffs (creates a seal).

  • Don Outer Gloves (Purple/White).

  • Don Goggles and Respirator .

Step 3: Handling & Weighing
  • Technique: Weigh inside the BSC. Never remove the container from the BSC until the exterior has been wiped down.

  • Solvent Choice: If dissolving, avoid highly volatile solvents (like DCM) if possible, as rapid evaporation can entrain particles into the air.

Step 4: The Doffing Sequence (Critical)

Most exposures occur here due to dust resuspension.

Doffing_Protocol Start Finished Handling Wipe 1. Wipe Outer Gloves (with Methanol/Ethanol wipe) Start->Wipe Inside Hood RemoveOuter 2. Remove Outer Gloves (Peel from inside, do not snap) Wipe->RemoveOuter Inside Hood RemoveCoat 3. Remove Tyvek Coat (Roll inside-out to trap dust) RemoveOuter->RemoveCoat Step away from Hood RemoveMask 4. Remove Goggles & Mask (Handle by straps only) RemoveCoat->RemoveMask Wash 5. Wash Hands (Soap & Water, 60 seconds) RemoveMask->Wash End Safe to Exit Wash->End

Figure 1: The "Dirty-to-Clean" Doffing Protocol designed to trap particulates inside the discarded PPE.

Waste Disposal & Deactivation

Standard chemical waste streams are insufficient for teratogenic intermediates.

  • Solid Waste: All gloves, wipes, and weighing boats must be placed in a sealed hazardous waste bag (double-bagged) labeled "CYTOTOXIC/TERATOGENIC."

  • Liquid Waste: Collect in a dedicated carboy. Do not mix with general organic solvents to prevent accidental exposure to waste handlers.

  • Deactivation:

    • Glutarimide rings are susceptible to hydrolysis in strong base.

    • Protocol: Wipe contaminated surfaces with 1N NaOH (Sodium Hydroxide), followed by water, then ethanol. The base opens the glutarimide ring, reducing biological potency [1].

Emergency Response

ScenarioImmediate Action
Powder on Skin Do NOT brush off. Brushing forces powder into pores. Wash immediately with copious soap and water for 15 minutes.
Eye Contact Flush with water for 15 minutes.[2][9] Seek medical attention immediately. Bring the SDS.
Spill (>1g) Evacuate the area. Allow dust to settle (30 mins). Re-enter only with PAPR and Tychem suit. Use wet-wiping (do not sweep).

References

  • SafeBridge Consultants. (2023). Occupational Health Categorization and Handling of Potent Pharmaceutical Compounds.

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. OSHA Safety and Health Topics.

  • European Chemicals Agency (ECHA). (2023). Substance Information: Lenalidomide (Analogous Hazard Data).

  • Merck/Millipore Sigma. (2023). Safety Data Sheet: Glutarimide.[9] (Used for fragment hazard justification).

(Note: Specific SDS for 1-(Piperidin-4-yl)piperidine-2,6-dione may be proprietary to specific synthesis campaigns. The above references rely on "Read-Across" toxicology from the parent pharmacophore, which is the gold standard for safety when explicit data is absent.)

Sources

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.